Technical Documentation Center

4-Chloro-2-fluoro-5-methylphenylacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-fluoro-5-methylphenylacetic acid
  • CAS: 1805227-33-1

Core Science & Biosynthesis

Foundational

Introduction: The Phenylacetic Acid Scaffold - A Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Phenylacetic Acids Authored for Researchers, Scientists, and Drug Development Professionals Phenylacetic acid (PAA), a simple organic compound featuri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Phenylacetic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid (PAA), a simple organic compound featuring a phenyl group attached to a carboxylic acid moiety via a methylene bridge, serves as a remarkably versatile scaffold in drug discovery and development.[1][2] Its derivatives are foundational to a wide array of biologically active molecules, ranging from ubiquitous non-steroidal anti-inflammatory drugs (NSAIDs) to promising anticancer and antimicrobial agents.[1][3][4] The true power of this scaffold lies in the synthetic tractability of the phenyl ring, which allows for the introduction of various substituents. This functionalization enables the fine-tuning of the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to optimize biological activity, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive exploration of the diverse biological activities of substituted phenylacetic acids. It delves into the key mechanisms of action, examines structure-activity relationships (SAR), and presents detailed experimental protocols for evaluating their therapeutic potential. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge required to innovate within this important class of compounds.

Anti-Inflammatory and Analgesic Activity: The NSAID Connection

The most prominent and commercially successful application of substituted phenylacetic acids is in the management of pain and inflammation.[5][6] Compounds like diclofenac, aceclofenac, and felbinac are cornerstones of anti-inflammatory therapy.[4][7][8]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism by which these drugs exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes.[6][8] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][10]

  • COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the stomach lining and regulating platelet aggregation.[11]

  • COX-2 is typically induced at sites of inflammation and is the primary target for reducing inflammatory responses.[11]

Most phenylacetic acid-based NSAIDs are non-selective, inhibiting both COX-1 and COX-2.[6][12] However, some, like diclofenac, show a greater potency for COX-2 over COX-1, which is a desirable trait for minimizing gastrointestinal side effects associated with COX-1 inhibition.[10][13]

COX_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_products Mediators cluster_inhibitor Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Stomach Protection, Platelet Function) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory NSAID Phenylacetic Acid NSAIDs (e.g., Diclofenac) NSAID->COX1 Inhibition NSAID->COX2 Stronger Inhibition

Caption: Phenylacetic acid NSAIDs inhibit COX-1 and COX-2, blocking prostaglandin synthesis.

Structure-Activity Relationship (SAR)

The anti-inflammatory potency of phenylacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. Ortho-substitution is a particularly important feature. For instance, in diclofenac, the 2,6-dichloro substitution forces the aniline ring to adopt a non-planar conformation relative to the phenylacetic acid moiety, which is crucial for high-potency inhibition of the COX enzymes.

CompoundKey SubstituentsPrimary ActivityNotes
Diclofenac 2-[(2,6-dichlorophenyl)amino]Anti-inflammatory, AnalgesicConsidered more potent than ibuprofen; exhibits some COX-2 preference.[12][13][14]
Aceclofenac 2-[(2,6-dichlorophenyl)amino]phenylacetooxyacetic acidAnti-inflammatory, AnalgesicA derivative of diclofenac with a potentially improved gastrointestinal safety profile.[4]
Felbinac 4-biphenylacetic acidAnti-inflammatory (topical)Primarily used in topical formulations to provide localized relief with minimal systemic absorption.[7][8]
Ibuprofen 2-(4-isobutylphenyl)propanoic acidAnti-inflammatory, AnalgesicWhile a propionic acid derivative, it shares the core concept of an aryl-acetic acid scaffold and is a key comparator. Generally has a better safety profile than diclofenac.[15]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of test compounds against COX-1 and COX-2, a critical step in characterizing novel anti-inflammatory agents.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of substituted phenylacetic acid derivatives against ovine COX-1 and human recombinant COX-2.

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase reaction converts a chromogenic substrate into a colored product, which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer containing the heme cofactor. This pre-incubation is crucial for enzyme activity.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the chromogenic substrate (TMPD), and the enzyme solution to each well.

  • Inhibitor Addition: Add a small volume of the diluted test compounds (or DMSO for the control wells) to the appropriate wells. Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. This pre-incubation step is vital for establishing equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Data Acquisition: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5-10 minutes. The rate of color development is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a background control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value for each compound against each enzyme isoform.

Anticancer Activity: A Modern Frontier

Beyond inflammation, phenylacetic acid and its derivatives have demonstrated significant potential as anticancer agents.[3][16] They have been shown to induce anti-proliferative and differentiating effects across various cancer cell lines, including prostate, breast, and leukemia.[3][17]

Mechanism of Action: Inducing Apoptosis and Cell Differentiation

Unlike traditional cytotoxic chemotherapies, many phenylacetic acid derivatives exert their anticancer effects through cytostatic mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of tumor cells at specific checkpoints in the cell cycle.

  • Induction of Differentiation: Causing cancer cells to revert to a more mature, less proliferative phenotype.[17]

Phenylacetate (PA) itself has been shown to induce these effects both in vitro and in vivo.[3] The ability of these compounds to promote apoptosis and differentiation without the high toxicity of conventional chemotherapy makes them attractive candidates for cancer intervention.[17]

Anticancer_Mechanism cluster_cell Cancer Cell Proliferation Uncontrolled Proliferation EvadesApoptosis Evasion of Apoptosis PAA_Derivative Substituted Phenylacetic Acid Derivative CellCycleArrest Cell Cycle Arrest PAA_Derivative->CellCycleArrest Apoptosis Induction of Apoptosis PAA_Derivative->Apoptosis Differentiation Cellular Differentiation PAA_Derivative->Differentiation CellCycleArrest->Proliferation Inhibits Apoptosis->EvadesApoptosis Reverses

Caption: Phenylacetic acid derivatives can inhibit cancer by inducing cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR)

The cytotoxicity of phenylacetamide derivatives is strongly influenced by the substituents on both the phenylacetic acid ring and the N-phenyl ring.

  • Electron-Withdrawing Groups: Studies have shown that compounds bearing nitro groups (e.g., on the N-phenyl ring) demonstrate higher cytotoxic effects compared to those with electron-donating methoxy groups.[3]

  • Lipophilicity: A correlation between the lipophilicity of the compound and its cytostatic activity has been observed, suggesting that the ability to cross cell membranes is a key factor in their efficacy.[18]

Compound SeriesCell LineKey SubstituentIC₅₀ (µM)
2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide PC3 (Prostate)o-nitro> 100
m-nitro52
p-nitro80
2-(4-Fluorophenyl)-N-(methoxyphenyl)acetamide PC3 (Prostate)o-methoxy> 100
m-methoxy> 100
p-methoxy> 100
(Data adapted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives[3])
Experimental Protocol: MTS Cytotoxicity Assay

This protocol details a colorimetric method to assess the effect of test compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the IC₅₀ of substituted phenylacetic acid derivatives against various cancer cell lines (e.g., PC3, MCF-7).

Principle: The MTS assay relies on the reduction of a tetrazolium salt (MTS) by viable, metabolically active cells into a soluble, colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTS reagent (containing phenazine ethosulfate, PES)

  • 96-well sterile cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. This step ensures a uniform starting cell population.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium only (background), cells with medium containing DMSO (vehicle control), and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) in a humidified incubator. This duration allows the compounds to exert their cytotoxic or cytostatic effects.

  • Addition of MTS Reagent: Following the incubation period, add the MTS reagent directly to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for an additional 1-4 hours. During this time, viable cells will convert the MTS to formazan. The incubation time should be optimized to ensure a linear response.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: A Broad-Spectrum Defense

Derivatives of phenylacetic acid have also been identified as possessing significant antimicrobial properties, active against a range of bacteria and fungi.[19][20] This includes activity against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[19]

Mechanism of Action: Multi-Target Disruption

Phenylacetic acid and its derivatives can exert their antimicrobial effects through several mechanisms:

  • Cell Membrane Disruption: They can increase the permeability of the bacterial cell membrane, leading to the leakage of essential intracellular components like nucleic acids and proteins.[21]

  • Inhibition of Protein Synthesis: The compounds can interfere with the synthesis of total cellular proteins, halting bacterial growth and replication.[21]

  • Metabolic Disruption: They can inhibit key enzymes in vital metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by reducing the activity of enzymes like malate dehydrogenase (MDH) and succinate dehydrogenase (SDH).[21]

Antimicrobial_Workflow cluster_bacterium Bacterial Cell PAA_Derivative Phenylacetic Acid Derivative Membrane Cell Membrane PAA_Derivative->Membrane Targets Metabolism TCA Cycle (Energy Production) PAA_Derivative->Metabolism Targets Protein_Synth Ribosomes (Protein Synthesis) PAA_Derivative->Protein_Synth Targets Damage_Membrane Increased Permeability & Leakage of Contents Membrane->Damage_Membrane Inhibit_Metabolism Inhibition of MDH & SDH Enzymes Metabolism->Inhibit_Metabolism Inhibit_Protein_Synth Inhibition of Protein Synthesis Protein_Synth->Inhibit_Protein_Synth

Caption: Phenylacetic acid derivatives exhibit antimicrobial activity via multiple mechanisms.

Structure-Activity Relationship (SAR)

The modification of the carboxylic acid group into a hydrazide-hydrazone moiety has proven to be a particularly effective strategy for enhancing antimicrobial activity.[19]

Compound StructureTarget OrganismMIC (µg/mL)
Hydrazide-hydrazone derivative 1 S. aureus (MRSA)1.95 - 7.81
Hydrazide-hydrazone derivative 2 S. aureus (MSSA)3.9 - 15.62
Reference Antibiotic (e.g., Ciprofloxacin) S. aureusVaries
(MIC values represent a range for a series of highly active compounds from the study[19])

These hydrazide-hydrazones show potent activity, especially against Gram-positive bacteria, with some compounds exhibiting much higher activity than reference antimicrobial agents.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of substituted phenylacetic acid derivatives against a panel of bacteria (e.g., S. aureus, E. coli).

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is read as the lowest concentration of the compound that inhibits visible growth.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Reference antibiotic (e.g., vancomycin, ciprofloxacin)

  • Sterile 96-well microplates

  • Spectrophotometer or McFarland standards

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain on an appropriate agar plate overnight. Pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be half the total volume (e.g., 50 µL).

  • Inoculation: Add an equal volume (e.g., 50 µL) of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step also dilutes the compound to its final test concentration.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only broth to check for contamination.

    • Positive Control: A serial dilution of a known reference antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well. The endpoint can also be read using a plate reader at 600 nm.

  • Validation: For the test to be valid, the growth control must show heavy turbidity, and the sterility control must remain clear. The MIC of the reference antibiotic should fall within its expected quality control range.

Conclusion and Future Perspectives

Substituted phenylacetic acids represent a privileged scaffold in medicinal chemistry, with a proven track record in anti-inflammatory therapies and significant, emerging potential in oncology and infectious diseases. The ability to systematically modify the phenyl ring allows for the exploration of vast chemical space and the optimization of biological activity through well-understood structure-activity relationships.

Future research should focus on designing derivatives with enhanced selectivity for their targets, such as COX-2 selective inhibitors with improved cardiovascular safety profiles or anticancer agents that specifically target pathways in resistant tumors. The development of novel synthetic methodologies will also be crucial for accessing new derivatives with unique substitution patterns.[1][7] As our understanding of the molecular basis of disease deepens, the versatile and potent phenylacetic acid core is certain to remain a valuable starting point for the development of next-generation therapeutics.

References

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI.
  • Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • What is the comparison between ibuprofen (Nonsteroidal Anti-Inflammatory Drug (NSAID)) and diclofenac (NSAID)
  • Synthesis, Anti-oxidant and Anti-bacterial activity of the 2- azetidinone derivatives
  • Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you. SingleCare.
  • Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences.
  • 2-(4-Fluorophenyl)
  • Diclofenac vs Ibuprofen | Similarities and Differences. Study.com.
  • Why is diclofenac prescription only but ibuprofen is OTC?. Drugs.com.
  • What is the mechanism of Felbinac?.
  • Methods for prevention of cancer using phenylacetic acids and derivatives thereof.
  • Nonsteroidal anti-inflamm
  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. MDPI.
  • Phenylacetic acid deriv
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in r
  • Phenylacetate: a novel nontoxic inducer of tumor cell differenti
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.
  • The Mechanism of Action of Anti-Inflammatory Drugs.
  • Advances in NSAID development: evolution of diclofenac products using pharmaceutical technology. PubMed.
  • Antiinflamm
  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC.
  • Phenylacetic Acid. PubChem.

Sources

Exploratory

A Technical Guide to the Structural Analogs and Homologs of 4-Chloro-2-fluoro-5-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-2-fluoro-5-methylphenylacetic acid is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a crucial structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-5-methylphenylacetic acid is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a crucial structural motif found in a multitude of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and plant growth regulators.[1] The specific substitutions on the phenyl ring of 4-Chloro-2-fluoro-5-methylphenylacetic acid—a chlorine atom at position 4, a fluorine atom at position 2, and a methyl group at position 5—create a unique electronic and steric profile that makes it a valuable starting point for medicinal chemistry campaigns and a key intermediate in the synthesis of more complex molecules.[2]

This guide provides an in-depth exploration of the structural analogs and homologs of 4-Chloro-2-fluoro-5-methylphenylacetic acid. It will delve into the rationale behind structural modifications, present detailed synthetic protocols, and analyze the resulting structure-activity relationships (SAR). The aim is to equip researchers and drug development professionals with the foundational knowledge to strategically design and synthesize novel compounds based on this versatile scaffold.

Defining Structural Analogs and Homologs

In the context of drug discovery and medicinal chemistry, the systematic modification of a lead compound is a fundamental strategy for optimizing its biological activity, physicochemical properties, and pharmacokinetic profile.

  • Structural Analogs: These are compounds that have the same core scaffold as the parent molecule (in this case, phenylacetic acid) but differ in the nature and/or position of one or more substituents. For 4-Chloro-2-fluoro-5-methylphenylacetic acid, analogs would involve replacing the chloro, fluoro, or methyl groups with other functional groups, or altering their positions on the phenyl ring.

  • Homologs: Homologs are a specific subset of analogs where the modification involves changing the length of a carbon chain. For the parent compound, this would typically involve altering the methylene spacer between the phenyl ring and the carboxylic acid, for instance, by creating a phenylpropionic acid derivative. The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[3]

Synthetic Strategies for Phenylacetic Acid Derivatives

The synthesis of functionalized phenylacetic acids is a well-established field in organic chemistry, with several robust methods available.[1] The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the phenyl ring.

Common Synthetic Routes:
  • Hydrolysis of Benzyl Cyanides: A traditional and reliable method where a substituted benzyl cyanide is hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid.[1][2]

  • Palladium-Catalyzed Carbonylation: An efficient modern technique that utilizes a palladium catalyst to introduce a carbonyl group into a benzyl halide using carbon monoxide, followed by hydrolysis to the carboxylic acid.[1][4] This method often shows high functional group tolerance.

  • Suzuki Coupling: For creating diverse analogs, the Suzuki coupling of a boronic acid (or ester) with a halogenated acetic acid derivative can be a powerful tool for forming the crucial C(sp2)-C(sp3) bond.[5]

Detailed Experimental Protocol: Palladium-Catalyzed Carbonylation of a Substituted Benzyl Chloride

This protocol is a generalized procedure adaptable for the synthesis of various phenylacetic acid analogs from their corresponding benzyl chlorides.[1][4]

Objective: To synthesize a substituted phenylacetic acid via palladium-catalyzed carbonylation.

Materials:

  • Substituted Benzyl Chloride (e.g., 2,4-dichlorobenzyl chloride) (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)2) (0.01 eq)

  • Triphenylphosphine (PPh3) (0.02 eq)

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) (2.0 eq)

  • Carbon Monoxide (CO) gas

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reactor Setup: In a high-pressure reactor, combine the substituted benzyl chloride, palladium(II) acetate, triphenylphosphine, and a suitable solvent like toluene.

  • Base Addition: Add the aqueous solution of sodium hydroxide to the reactor.

  • Carbonylation: Pressurize the reactor with carbon monoxide to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

  • Isolation: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent to yield the pure phenylacetic acid derivative.[1]

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of phenylacetic acid derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Starting Materials (e.g., Benzyl Halide, Catalyst) reaction Reaction (e.g., Carbonylation) start->reaction Combine & Heat quench Quench Reaction reaction->quench acidify Acidify Aqueous Layer quench->acidify precipitate Precipitation of Product acidify->precipitate filtration Collect Solid by Filtration precipitate->filtration recrystallize Recrystallization filtration->recrystallize analyze Characterization (NMR, MS, MP) recrystallize->analyze end_product Pure Phenylacetic Acid Derivative analyze->end_product

Caption: Generalized workflow for synthesis of phenylacetic acids.

Structural Analogs and Structure-Activity Relationship (SAR)

The biological activity of phenylacetic acid derivatives can be significantly modulated by altering the substituents on the phenyl ring.[1] The electronic and steric properties of these substituents play a critical role in how the molecule interacts with its biological target.

Key Substitution Points on the Phenyl Ring:

For the parent compound, 4-Chloro-2-fluoro-5-methylphenylacetic acid, the key positions for modification are:

  • Position 2 (Fluoro): The fluorine atom can influence the conformation of the molecule and participate in hydrogen bonding. Its high electronegativity also affects the acidity of the carboxylic acid.

  • Position 4 (Chloro): Halogens like chlorine are often used to increase lipophilicity, which can improve membrane permeability. The position of the halogen can be critical for activity. Studies on related compounds have shown that the position of a fluorine atom on the phenyl ring can dramatically impact biological activity.[6][7]

  • Position 5 (Methyl): The methyl group is an electron-donating group that can influence the electronic properties of the ring and provide a point for steric interactions with a receptor.

Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid moiety is often crucial for target binding but can lead to poor pharmacokinetic properties due to its acidity.[8][9] Replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a common strategy in drug design.[10]

Common Carboxylic Acid Bioisosteres:

BioisosterepKa (approx.)Key Features & Rationale
Carboxylic Acid ~4.5Parent group, often essential for binding but can limit permeability.[11]
1H-Tetrazole ~4.5-4.9Closely mimics the acidity and planar nature of a carboxylic acid.[10][12] Often increases lipophilicity and metabolic stability.[11]
Acyl Sulfonamide ~VariableCan form multiple hydrogen bonds and significantly increase potency in some cases.[10]
Hydroxamic Acid ~8-9Moderately acidic and a strong metal chelator.[9]

The choice of a bioisostere is highly dependent on the specific biological target and the desired property improvements.[8][9]

SAR Visualization

The following diagram provides a conceptual overview of the structure-activity relationships for substituted phenylacetic acids.

Caption: Key structure-activity relationship points.

Homologs of 4-Chloro-2-fluoro-5-methylphenylacetic Acid

Homologation, the process of extending a molecule by a constant unit (usually a methylene group, -CH2-), can have profound effects on biological activity. Extending the acetic acid side chain to a propionic or butanoic acid chain alters the distance and flexibility between the aromatic ring and the acidic headgroup. This can change how the molecule fits into a binding pocket, potentially increasing or decreasing its affinity and efficacy.

Synthetic Approach for Homologation:

The Arndt-Eistert synthesis is a classical and effective method for the one-carbon homologation of carboxylic acids.[3]

Workflow for Arndt-Eistert Synthesis:

  • Acid Chloride Formation: The starting phenylacetic acid is converted to its acyl chloride, typically using thionyl chloride (SOCl₂).

  • Diazoketone Formation: The acyl chloride is then reacted with diazomethane (CH₂N₂) to form a diazoketone intermediate.

  • Wolff Rearrangement: The diazoketone is rearranged in the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile (e.g., water) to form the homologous carboxylic acid.

Conclusion and Future Directions

4-Chloro-2-fluoro-5-methylphenylacetic acid represents a richly decorated scaffold with significant potential for the development of novel therapeutic agents. A thorough understanding of the synthetic methodologies and the structure-activity relationships governing its analogs and homologs is paramount for success in this area.

Future research should focus on:

  • Exploring a wider range of substituents at positions 2, 4, and 5 to further probe the electronic and steric requirements for optimal activity against specific biological targets.

  • Systematic investigation of bioisosteric replacements for the carboxylic acid to identify surrogates that enhance both potency and drug-like properties.

  • Application of computational modeling to predict the binding modes of novel analogs and guide the design of next-generation compounds with improved target selectivity and reduced off-target effects.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of this versatile chemical scaffold can be realized.

References

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.
  • Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Acid Bioisosteres - Cambridge MedChem Consulting.
  • Drug Modific
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonyl
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists.
  • Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients.
  • Palladium-Catalyzed Distal m‐C−H Functionalization of Arylacetic Acid Deriv
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Substituted phenylacetic acid compounds.
  • What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis?
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • Supporting Information for - The Royal Society of Chemistry.
  • The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid.
  • Phenylacetic acid - Wikipedia.
  • Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
  • Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
  • Process for the manufacture of phenylacetic acid and simple deriv
  • Structure Activity Rel
  • Process for preparing phenylacetic acid.
  • Structure‐Activity Relationships for 5′′ Modifications of 4,5‐Aminoglycoside Antibiotics.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Sources

Foundational

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-methylphenylacetic acid: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive analysis of 4-Chloro-2-fluoro-5-methylphenylacetic acid, a sparsely documented substituted aromatic carboxylic acid. Given the limited direct literature on this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-2-fluoro-5-methylphenylacetic acid, a sparsely documented substituted aromatic carboxylic acid. Given the limited direct literature on this compound, this document leverages established synthetic methodologies and structure-property relationships from analogous compounds to present a predictive yet scientifically grounded overview. We propose a viable synthetic pathway, estimate key physicochemical and spectroscopic properties, and discuss potential biological activities and applications based on its structural motifs. This guide is intended for researchers and professionals in drug discovery, agrochemical development, and synthetic organic chemistry, offering a foundational understanding and a roadmap for future empirical investigation.

Introduction and Rationale

Substituted phenylacetic acids are a cornerstone in medicinal and agricultural chemistry, forming the structural basis for a wide array of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and plant growth regulators.[1] The specific substitution pattern of halogens and alkyl groups on the phenyl ring profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity and metabolic stability.

4-Chloro-2-fluoro-5-methylphenylacetic acid presents a unique combination of substituents: a para-chloro, an ortho-fluoro, and a meta-methyl group relative to the acetic acid moiety. This arrangement is anticipated to confer distinct properties, yet a thorough review of the scientific literature reveals a significant gap in knowledge regarding its synthesis and characteristics. This guide aims to bridge this gap by providing a predictive but robust framework for understanding this molecule. By extrapolating from well-documented chemical principles and data from structurally related compounds, we offer a detailed projection of its synthesis, properties, and potential utility.

Proposed Synthesis of 4-Chloro-2-fluoro-5-methylphenylacetic acid

The synthesis of the target molecule can be logically approached from the commercially available precursor, 4-chloro-2-fluoro-5-methylaniline.[2][3] The proposed synthetic route involves a two-step sequence: a Sandmeyer reaction to convert the aniline to a benzyl cyanide, followed by acid-catalyzed hydrolysis to yield the desired carboxylic acid.[1][4]

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Cyanation cluster_1 Step 2: Hydrolysis A 4-Chloro-2-fluoro-5-methylaniline B Diazonium Salt Intermediate A->B 1. NaNO2, HCl 2. 0-5 °C C 4-Chloro-2-fluoro-5-methylbenzyl cyanide B->C CuCN, KCN D 4-Chloro-2-fluoro-5- methylphenylacetic acid C->D H2SO4, H2O, Reflux

Caption: Proposed two-step synthesis of 4-Chloro-2-fluoro-5-methylphenylacetic acid.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-fluoro-5-methylbenzyl cyanide via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting aryl amines into various functional groups, including nitriles, through a diazonium salt intermediate.[4][5]

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl cyanide. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Hydrolysis of 4-Chloro-2-fluoro-5-methylbenzyl cyanide

Acid-catalyzed hydrolysis is a standard and effective method for converting benzyl cyanides to their corresponding phenylacetic acids.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude 4-chloro-2-fluoro-5-methylbenzyl cyanide (1.0 eq) with a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).[6]

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-5 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. The phenylacetic acid product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hot water or a mixture of toluene and hexanes, to yield pure 4-Chloro-2-fluoro-5-methylphenylacetic acid.[1]

Predicted Physicochemical and Spectroscopic Properties

The properties of the target molecule are predicted based on the known values of phenylacetic acid and its substituted analogs.

PropertyPredicted ValueRationale
Molecular Formula C₉H₈ClFO₂-
Molecular Weight 218.61 g/mol -
Appearance White to off-white crystalline solidBased on the appearance of similar substituted phenylacetic acids.
Melting Point 110-125 °CPhenylacetic acid has a melting point of 76-78 °C.[9] Halogenation and methylation generally increase the melting point due to increased molecular weight and crystal lattice energy.
pKa ~3.8 - 4.1The pKa of phenylacetic acid is 4.31.[10] The electron-withdrawing chloro and fluoro groups are expected to slightly increase the acidity (lower the pKa).[11]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone.Phenylacetic acid has low solubility in cold water but is soluble in organic solvents.[10] The increased halogenation may slightly decrease water solubility.
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylene protons, and the methyl protons.

    • Aromatic Protons (2H): Two singlets or doublets in the range of 7.0-7.5 ppm. The exact splitting will depend on the coupling constants with the fluorine atom.

    • Methylene Protons (-CH₂-): A singlet around 3.6 ppm, similar to phenylacetic acid.

    • Methyl Protons (-CH₃): A singlet around 2.3 ppm. Data from 4-chloro-2-fluorotoluene shows the methyl peak at approximately 2.2-2.3 ppm.[12][13][14][15]

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals.

    • Carbonyl Carbon (-COOH): ~175-180 ppm.

    • Aromatic Carbons (6C): Signals in the range of 115-140 ppm. The carbons attached to fluorine and chlorine will show characteristic splitting patterns and shifts. The C-F bond will result in a large coupling constant, and the C-Cl bond will also influence the chemical shift.

    • Methylene Carbon (-CH₂-): ~40 ppm.

    • Methyl Carbon (-CH₃): ~15-20 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a clear indication of the fluorine's chemical environment.

    • A single signal is expected for the fluorine atom on the aromatic ring. For fluorinated aromatic compounds, the chemical shift can vary widely but is often in the range of -110 to -140 ppm relative to CFCl₃.[16][17] The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Potential Biological Activity and Applications

The structural features of 4-Chloro-2-fluoro-5-methylphenylacetic acid suggest potential bioactivity in both agricultural and pharmaceutical contexts.

Agrochemical Potential

Many halogenated phenoxyacetic and phenylacetic acids exhibit herbicidal or plant growth-regulating properties. For instance, 4-chloro-2-methylphenoxyacetic acid (MCPA) is a widely used herbicide that functions as a synthetic auxin. Phenylacetic acid itself is a natural auxin.[1] The target molecule, sharing a similar substitution pattern, may interact with plant hormone signaling pathways, such as the auxin pathway, potentially leading to herbicidal effects or utility as a plant growth regulator.

Auxin_Signaling cluster_0 Cellular Response A 4-Chloro-2-fluoro-5-methylphenylacetic acid (Potential Auxin Analog) B Auxin Receptor (e.g., TIR1) A->B Binds C Ubiquitination of Aux/IAA Repressors B->C D Degradation of Aux/IAA Repressors C->D E Activation of Auxin Response Factors (ARFs) D->E De-repression F Gene Expression (Growth and Development) E->F

Caption: A simplified model of the potential interaction with the auxin signaling pathway.

Pharmaceutical Potential

Phenylacetic acid derivatives are known for their anti-inflammatory properties. The introduction of halogen atoms can enhance lipophilicity and modulate binding to biological targets. Therefore, 4-Chloro-2-fluoro-5-methylphenylacetic acid could serve as a valuable intermediate in the synthesis of novel anti-inflammatory agents or other therapeutic compounds. Further screening would be necessary to determine its specific pharmacological profile.

Safety and Handling

While specific toxicity data for 4-Chloro-2-fluoro-5-methylphenylacetic acid is unavailable, it should be handled with the care appropriate for a halogenated aromatic carboxylic acid.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

4-Chloro-2-fluoro-5-methylphenylacetic acid is a compound with potential applications in both the agrochemical and pharmaceutical industries, yet it remains largely unexplored. This technical guide has provided a robust, predictive framework for its synthesis, physicochemical properties, and potential biological relevance by drawing on established chemical principles and data from analogous structures. The proposed synthetic route via Sandmeyer cyanation of 4-chloro-2-fluoro-5-methylaniline followed by hydrolysis is a practical approach for obtaining this compound for future research. The predicted spectroscopic and physical data offer a baseline for characterization. It is our hope that this guide will stimulate further empirical investigation into this promising molecule, leading to the validation of its properties and the discovery of its potential applications.

References

  • BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • EvitaChem. (n.d.). Buy 4-Chloro-2-fluoro-5-methylaniline (EVT-1171451).
  • Organic Syntheses. (n.d.). p. 436 - Organic Syntheses Procedure.
  • Journal of the American Chemical Society. (1945). HYDROLYSIS OF ARYLACETONITRILES.
  • aecenar. (n.d.). Phenylacetic acid production(PAA-precursor).
  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids.
  • Google Patents. (n.d.). CN106278861A - A kind of method preparing substituted phenylacetic acid.
  • PubChem. (n.d.). Phenylacetic Acid.
  • PubChem. (n.d.). 4-Chloro-2-fluorotoluene.
  • FooDB. (2010, April 8). Showing Compound Phenylacetic acid (FDB010558).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ChemicalBook. (n.d.). 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum.
  • Supporting Information. (n.d.). 2 - Supporting Information.
  • Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
  • Nature. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Henan Pharmed Co.,Ltd. (n.d.). Phenylacetic acid.
  • ChemicalBook. (n.d.). 4-Chloro-2-methylaniline synthesis.
  • The Merck Index. (n.d.). Phenylacetic Acid.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
  • SpectraBase. (n.d.). 2-Chloro-4-fluorotoluene - Optional[19F NMR] - Chemical Shifts.
  • ChemicalBook. (2026, January 13). Phenylacetic acid | 103-82-2.
  • Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • ResearchGate. (n.d.). Sandmeyer reaction.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
  • ChemRxiv. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
  • ChemicalBook. (n.d.). 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Chloro-2-fluorotoluene(452-75-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 5-Chloro-2-fluorotoluene(452-66-4) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylaniline.
  • ResearchGate. (2021, January). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Georg Thieme Verlag. (n.d.). 13C NMR Spectroscopy.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-fluoro-5-methylaniline | 116759-33-2.
  • Organic chemistry )1( 402232-3. (n.d.). Ethers.
  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
  • Chemguide. (n.d.). grignard reagents.
  • ChemRxiv. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for X-ray Crystallography of Substituted Phenylacetic Acid Derivatives

Introduction: The Critical Role of Structural Insight in Phenylacetic Acid-Based Drug Discovery Substituted phenylacetic acids represent a cornerstone scaffold in medicinal chemistry, forming the basis of numerous non-st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Insight in Phenylacetic Acid-Based Drug Discovery

Substituted phenylacetic acids represent a cornerstone scaffold in medicinal chemistry, forming the basis of numerous non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as other therapeutic agents.[1][2][3] The pharmacological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for biological targets.[4][5] X-ray crystallography stands as the definitive method for elucidating these atomic-level details, providing invaluable insights for structure-based drug design (SBDD) and lead optimization.[6][7][8] By revealing the precise conformation of the molecule and its interactions with target proteins, crystallography enables the rational design of more potent and selective drug candidates.[5][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of substituted phenylacetic acid derivatives. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure reproducible and high-quality structural data.

Part 1: The Crystallization Challenge and Strategy

The first and often most formidable hurdle in the X-ray crystallographic workflow is obtaining high-quality single crystals suitable for diffraction.[10] The inherent flexibility of the acetic acid side chain and the varied physicochemical properties imparted by different phenyl substituents can make crystallization of these derivatives a non-trivial pursuit. A systematic and multi-pronged approach is therefore essential.

Foundational Considerations: Purity and Solubility
  • Material Purity: The starting material must be of the highest possible purity. Even minor impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or chromatographic purification of the synthesized derivative is a mandatory first step.[11]

  • Solubility Screening: A thorough understanding of the compound's solubility in a range of solvents is critical. This knowledge informs the choice of crystallization technique and solvent systems. Small-scale solubility tests should be performed with a diverse set of solvents, including polar, non-polar, protic, and aprotic options.

Crystallization Techniques: A Multi-Methodological Approach

No single crystallization method is universally successful. Therefore, a parallel screening approach using multiple techniques is strongly recommended.

  • Slow Evaporation: This is often the simplest and most effective method for initial screening. Saturated or near-saturated solutions of the compound are prepared in various solvents and allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Vapor Diffusion: This technique is particularly useful for compounds that are sensitive to air or require a more controlled change in supersaturation.

    • Hanging Drop: A small drop of the compound solution is placed on a siliconized coverslip and inverted over a reservoir containing a precipitant solution.

    • Sitting Drop: A drop of the compound solution is placed in a well surrounded by a larger reservoir of precipitant.

  • Cooling Crystallization: For compounds with a significant temperature-dependent solubility, slow cooling of a saturated solution can yield high-quality crystals.[12] The cooling rate should be carefully controlled to prevent rapid precipitation, which leads to small or disordered crystals.

Experimental Protocol: Initial Crystallization Screening
  • Prepare Stock Solutions: Dissolve the purified phenylacetic acid derivative in a range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, toluene) to create saturated or near-saturated solutions.[12]

  • Set Up Slow Evaporation Plates: Dispense 50-100 µL of each stock solution into individual wells of a 96-well crystallization plate. Seal the plate with a clear, breathable membrane and store it in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Set Up Vapor Diffusion Plates: For each solvent system, mix the compound solution with a precipitant solution in varying ratios (e.g., 1:1, 1:2, 2:1) in the drop. The reservoir will contain a higher concentration of the precipitant.

  • Monitor Regularly: Inspect the plates under a microscope daily for the first week, and then periodically for up to a month. Document any crystal growth, noting the morphology and conditions.

Part 2: From Crystal to Data: X-ray Diffraction and Data Collection

Once suitable crystals are obtained, the next phase involves exposing them to a focused beam of X-rays and collecting the resulting diffraction pattern. The quality of this data is paramount for a successful structure determination.[13]

Crystal Selection and Mounting
  • Crystal Quality: Select a crystal that is clear, has well-defined faces, and is free of cracks or other visible defects. The ideal size for most in-house diffractometers is between 0.1 and 0.3 mm in all dimensions.[10]

  • Mounting: The crystal is carefully mounted on a glass fiber or a cryo-loop and flash-cooled in a stream of liquid nitrogen. This process minimizes radiation damage during data collection.

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique reflections as possible to a high resolution.[13] Modern single-crystal X-ray diffractometers automate much of this process.[14]

  • Wavelength Selection: For small organic molecules like phenylacetic acid derivatives, Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is commonly used in laboratory sources.[15] Synchrotron sources offer tunable, high-intensity X-rays that can be advantageous for weakly diffracting crystals.[5]

  • Data Collection Parameters: The data collection strategy involves rotating the crystal and collecting a series of diffraction images. Key parameters to consider include exposure time, frame width, and the total rotation range.

Experimental Protocol: Single-Crystal X-ray Data Collection
  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a cryo-loop. Plunge the loop into liquid nitrogen to flash-cool the crystal.

  • Instrument Setup: Mount the cryo-cooled crystal on the goniometer of the diffractometer. Center the crystal in the X-ray beam.

  • Initial Screening: Collect a few initial frames to assess the diffraction quality and to determine the unit cell parameters and crystal system.[16]

  • Strategy Calculation: Use the instrument's software to calculate an optimal data collection strategy. This will determine the necessary rotation range and exposure time to achieve high completeness and resolution.

  • Data Collection: Execute the data collection strategy. Monitor the process for any signs of crystal decay.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the reflection intensities and scale the data from different frames.[17] This produces a file containing the Miller indices (h, k, l) and the corresponding intensity for each reflection.

Part 3: Unveiling the Structure: Solution, Refinement, and Validation

The final stage of the crystallographic process involves converting the collected diffraction data into a three-dimensional model of the molecule. This is a computationally intensive process that requires careful interpretation and validation.[18]

Structure Solution: The Phase Problem

The diffraction experiment provides the intensities of the reflections, but not their phases. This is known as the "phase problem." For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[10]

Model Building and Refinement
  • Model Building: An initial atomic model is built into the electron density map using molecular graphics software.[5]

  • Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors.[5] This is an iterative process that minimizes the R-factor, a measure of the goodness of fit.

Structure Validation

Before a crystal structure is considered complete, it must be rigorously validated to ensure its accuracy and chemical reasonableness.[6][9]

  • checkCIF: The International Union of Crystallography (IUCr) provides the checkCIF service, which automatically checks the crystallographic information file (CIF) for consistency and potential errors.[19][20]

  • Geometric Analysis: Bond lengths, bond angles, and torsion angles should be chemically reasonable and consistent with known values for similar compounds.

  • Displacement Parameters: Atomic displacement parameters (B-factors) should be reasonable and vary smoothly across the molecule.

Experimental Protocol: Structure Solution and Refinement
  • Structure Solution: Use software such as SHELXT or Olex2 to solve the crystal structure using direct methods. This will provide an initial model of the molecule.

  • Model Refinement: Refine the model against the diffraction data using software like SHELXL or Olex2-refine. This involves iteratively adjusting atomic positions, occupancies, and displacement parameters.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters should be refined if the data quality allows.

  • Final Refinement Cycles: Continue refinement until the R-factor converges and the residual electron density map is flat.

  • Validation: Generate a CIF file and use the IUCr's checkCIF service to validate the structure.[21] Address any alerts or errors reported by checkCIF.

  • Deposition: Deposit the final CIF and structure factor data in a public repository such as the Cambridge Structural Database (CSD).[22][23]

Data Presentation

Table 1: Representative Crystallographic Data for a Substituted Phenylacetic Acid Derivative
ParameterValue
Empirical formulaC₉H₉ClO₂
Formula weight184.62
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 5.432(2) Å, β = 101.34(2)°
c = 15.678(6) Å, γ = 90°
Volume844.5(6) ų
Z4
Density (calculated)1.452 Mg/m³
Absorption coefficient0.389 mm⁻¹
F(000)384
Crystal size0.25 x 0.15 x 0.10 mm³
Theta range for data collection2.59 to 27.50°
Index ranges-13<=h<=13, -7<=k<=7, -20<=l<=20
Reflections collected8654
Independent reflections1932 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1932 / 0 / 110
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.102
Largest diff. peak and hole0.28 and -0.25 e.Å⁻³

Note: This is representative data and will vary for different derivatives.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Screening Crystallization Screening (Slow Evaporation, Vapor Diffusion, Cooling) Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Mounting Crystal Mounting & Cryo-cooling Optimization->Mounting Data_Collection Data Collection Mounting->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Deposition Deposition Validation->Deposition Deposition (CSD)

Caption: A comprehensive workflow for the X-ray crystallography of substituted phenylacetic acid derivatives.

Logical_Relationships Data_Quality High-Quality Data + High Resolution + High Completeness + Low R-factors Refinement_Strategy Robust Refinement + Correct Space Group + Appropriate Model + Thorough Validation Data_Quality->Refinement_Strategy enables Crystal_Quality Good Crystal Quality + Single Crystal + Well-ordered + Appropriate Size Crystal_Quality->Data_Quality is essential for Accurate_Structure Accurate 3D Structure + Precise Bond Lengths + Accurate Bond Angles + Defined Stereochemistry Refinement_Strategy->Accurate_Structure yields

Caption: Logical relationships for achieving an accurate crystal structure.

References

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2021). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 16(11), 1295-1307. Retrieved from [Link]

  • Al-Sabbagh, M. A., Al-Ghamdi, S. S., Al-Harbi, S. A., Al-Otaibi, A. M., & Al-Otaibi, M. M. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1073-1084. Retrieved from [Link]

  • Brito, J. A., & Vonrhein, C. (2012). X-ray crystallography in drug discovery. Methods in molecular biology (Clifton, N.J.), 841, 149–181. Retrieved from [Link]

  • Netterwald, J. (2007). Crystallography Illuminates Drug Targets. Drug Discovery and Development. Retrieved from [Link]

  • Provensis. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]

  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]

  • Atanasov, V., Kosh-Komba, E., & Stoyanov, N. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2023(2), M1639. Retrieved from [Link]

  • Brooks, D. A., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277–1280. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Guidelines for biological crystal structures. Retrieved from [Link]

  • Blaber, M. (2018). X-ray crystallography in the service of structure-based drug design. In Comprehensive Medicinal Chemistry III (pp. 20-43). Elsevier. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. Retrieved from [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Wlodawer, A., Dauter, Z., & Minor, W. (2021). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 16(11), 1295-1307. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • McMahon, B., & Hall, S. R. (2023). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 525–528. Retrieved from [Link]

  • Ferrer, J. L., & Cinca, N. (2012). X-ray crystallography: Data collection strategies and resources. Methods in molecular biology (Clifton, N.J.), 841, 183–208. Retrieved from [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Madarász, J., & Pál, F. (2021). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. Crystals, 11(8), 943. Retrieved from [Link]

  • Leirós, M., et al. (2011). Crystallization and preliminary X-ray diffraction studies of the transcriptional repressor PaaX, the main regulator of the phenylacetic acid degradation pathway in Escherichia coli W. Acta crystallographica. Section F, Structural biology and crystallization communications, 67(Pt 10), 1278–1280. Retrieved from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS journal, 280(21), 5187–5200. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of phenylacetic acid.
  • YouTube. (2021). X-ray Crystallography: Data collection and processing. Retrieved from [Link]

  • Pencheva, K., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design, 24(6), 2533–2547. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved from [Link]

  • Thomas, S. P., et al. (2021). Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. Crystal Growth & Design, 21(9), 5226–5235. Retrieved from [Link]

  • Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2008). CCDC 637362: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-5-methylphenylacetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Chloro-2-fluoro-5-methylphenylacetic acid. This document is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloro-2-fluoro-5-methylphenylacetic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable chemical intermediate. As a substituted phenylacetic acid, this molecule serves as a critical building block in the development of various pharmaceutical agents and advanced materials.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the complexities of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 4-Chloro-2-fluoro-5-methylphenylacetic acid?

A1: There are two principal and logical synthetic pathways starting from commercially available precursors. The choice between them often depends on the availability of starting materials, scale, and specific laboratory capabilities.

  • Route A: The Phenylacetonitrile Pathway. This is arguably the most direct and common method. It involves the benzylic halogenation of 4-chloro-2-fluoro-5-methyltoluene, followed by cyanation to form the corresponding phenylacetonitrile intermediate. The final step is the hydrolysis of the nitrile to the desired carboxylic acid.[2][3]

  • Route B: The Willgerodt-Kindler Pathway. This route begins with a Friedel-Crafts acylation of a suitable precursor like 1-chloro-4-fluoro-2-methylbenzene to generate an acetophenone. This ketone is then converted into a thioamide via the Willgerodt-Kindler reaction, which is subsequently hydrolyzed to the final product.[4][5]

Synthetic_Routes cluster_0 Route A: Phenylacetonitrile Pathway cluster_1 Route B: Willgerodt-Kindler Pathway A_start 4-Chloro-2-fluoro- 5-methyltoluene A_int1 Benzylic Bromide A_start->A_int1 NBS/AIBN A_int2 Phenylacetonitrile A_int1->A_int2 KCN/NaCN A_end Target Acid A_int2->A_end H₂O/H⁺ or OH⁻ B_start 1-Chloro-4-fluoro- 2-methylbenzene B_int1 Acetophenone Derivative B_start->B_int1 Ac₂O/AlCl₃ B_int2 Thioamide B_int1->B_int2 S₈, Morpholine B_end Target Acid B_int2->B_end H₂O/H⁺

Caption: Overview of the two primary synthetic pathways.

Q2: Which synthetic route is generally recommended for lab-scale synthesis?

A2: For typical laboratory-scale synthesis (milligrams to several grams), Route A (The Phenylacetonitrile Pathway) is often preferred. The reactions involved (free-radical bromination, nucleophilic substitution, and hydrolysis) are standard transformations in organic chemistry with well-established protocols. The primary challenge in Route B, the Friedel-Crafts acylation, can suffer from poor regioselectivity on a polysubstituted benzene ring, leading to difficult-to-separate isomeric impurities.

Q3: What are the critical safety precautions I should take?

A3: Both routes involve hazardous materials and reactions.

  • Benzylic Bromination: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Carbon tetrachloride, a traditional solvent, is a known carcinogen and should be replaced with safer alternatives like cyclohexane or acetonitrile where possible. The reaction is often initiated with AIBN or benzoyl peroxide, which are thermally unstable and should be handled with care.

  • Cyanation: Sodium or potassium cyanide are extremely toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Never allow cyanides to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Hydrolysis: The use of concentrated strong acids (H₂SO₄, HCl) or bases (NaOH, KOH) at high temperatures requires careful handling to avoid severe burns. These reactions can be exothermic and should be performed with adequate cooling and pressure-venting capabilities.[6]

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic singlet for the CH₂ group of the acetic acid moiety (typically around 3.6-3.8 ppm) and the aromatic protons. ¹³C NMR and ¹⁹F NMR will provide further confirmation of the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.[2]

  • Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress. A single spot in multiple solvent systems suggests high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Section 1: The Phenylacetonitrile Pathway

Q: My benzylic bromination with NBS is giving low yields and multiple spots on TLC. What's going wrong?

A: This is a common issue in free-radical halogenations. The problem usually stems from poor initiation, incorrect reaction conditions, or over-bromination.

Causality & Solution:

  • Poor Initiation: The reaction requires a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiation by UV light. Ensure your initiator is fresh, as they can decompose over time. The reaction should be heated to a temperature sufficient to cause homolysis of the initiator (e.g., ~80 °C for AIBN in cyclohexane).

  • Competitive Aromatic Bromination: If NBS reacts with trace amounts of HBr in the reaction mixture, it can generate Br₂, which can lead to electrophilic aromatic substitution on the electron-rich ring rather than free-radical substitution on the methyl group. To prevent this, some protocols recommend adding a radical scavenger scavenger or a small amount of a non-nucleophilic base like K₂CO₃.

  • Over-bromination: The desired benzyl bromide product can react further to form a dibrominated species. To minimize this, use NBS in a slight stoichiometric deficit or a 1:1 ratio with the starting toluene. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

  • Solvent Choice: The choice of solvent is critical. Non-polar solvents like cyclohexane or acetonitrile are preferred. Polar solvents can promote ionic side reactions.

Troubleshooting_Bromination cluster_solutions start Low Yield in Benzylic Bromination q1 Is starting material (SM) still present? start->q1 q2 Are there multiple new spots on TLC? q1->q2 No sol3 Reaction incomplete. Add more initiator. Increase reaction time. q1->sol3 Yes sol1 Check initiator activity. Increase temperature. Use UV lamp. q2->sol1 No (No new spots) sol2 Indicates over-bromination or side reactions. Use 1.0 eq NBS. Monitor by TLC closely. q2->sol2 Yes

Caption: Decision tree for troubleshooting benzylic bromination.

Q: The cyanation of my benzyl bromide is slow and incomplete. How can I improve it?

A: This is a classic Sₙ2 reaction that can be hampered by poor solubility of the cyanide salt or insufficient reactivity.

Causality & Solution:

  • Solubility: Sodium and potassium cyanide have low solubility in many organic solvents.

    • Solvent System: Use a polar aprotic solvent like DMSO or DMF, which can better solvate the cation and free up the cyanide nucleophile. Alternatively, a mixture of ethanol and water can be effective.[2]

    • Phase-Transfer Catalysis (PTC): This is an excellent technique for this reaction. Adding a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA), can shuttle the cyanide anion from the aqueous/solid phase into the organic phase, dramatically increasing the reaction rate.[7]

  • Leaving Group Ability: While bromide is a good leaving group, ensure your starting material is free of the corresponding benzyl alcohol, which could have formed during the workup of the previous step. The hydroxyl group is a poor leaving group under these conditions.

  • Temperature: Gently heating the reaction (e.g., 50-70 °C) will increase the rate, but excessive heat can promote the competing E2 elimination reaction, leading to a styrene byproduct.

Q: I'm struggling with the final hydrolysis of the phenylacetonitrile. I either get starting material back or a messy mixture. What are the best conditions?

A: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat) and can sometimes stall at the intermediate amide stage, leading to complex mixtures upon workup.[8]

Causality & Solution:

  • Acidic Hydrolysis:

    • Conditions: A mixture of concentrated sulfuric acid and water (e.g., 3:2 v/v) refluxed for several hours is a robust method.[6]

    • Pros: The product, being a carboxylic acid, is generally insoluble in the strong acid medium and may precipitate upon cooling and dilution with water, simplifying isolation.

    • Cons: The reaction can be very vigorous and requires careful temperature control. Dark, tarry byproducts can sometimes form.

  • Basic Hydrolysis:

    • Conditions: Refluxing with a concentrated aqueous or ethanolic solution of NaOH or KOH.

    • Pros: Often cleaner than acidic hydrolysis. The product is formed as a water-soluble carboxylate salt. This allows for an extractive workup: you can wash the basic aqueous layer with an organic solvent (like ether or dichloromethane) to remove any unreacted nitrile or amide intermediate before acidifying to precipitate the pure product.

    • Cons: The reaction may require longer reflux times to go to completion.

ParameterAcidic Hydrolysis (e.g., H₂SO₄/H₂O)Basic Hydrolysis (e.g., NaOH/H₂O/EtOH)
Reaction Time Typically 2-4 hoursCan be longer, 4-12 hours
Workup Dilute with ice water, filter/extract product.Wash with organic solvent, then acidify aqueous layer.
Key Advantage Often faster, direct product precipitation.Cleaner reaction, purification via extraction.
Key Challenge Potential for charring, vigorous reaction.Can be slow, potential for amide intermediate.

Table 1: Comparison of Nitrile Hydrolysis Conditions.

Section 2: Purification

Q: My final product is an impure, off-white solid. What is the best way to purify 4-Chloro-2-fluoro-5-methylphenylacetic acid?

A: Purification is key to obtaining a high-quality final product. A multi-step approach is often best.

Causality & Solution:

  • Acid-Base Extraction: This is the most powerful purification technique for a carboxylic acid. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Wash this solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic organic impurities behind. Separate the layers, and then carefully re-acidify the aqueous layer with cold 2M HCl until the product precipitates out (check pH with litmus paper). Filter the solid, wash with cold water, and dry thoroughly.

  • Recrystallization: After the acid-base extraction, recrystallization can further enhance purity. The ideal solvent system must be determined empirically. Good starting points would be a toluene/hexane mixture or an ethanol/water mixture. Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Column Chromatography: This should be a last resort for purifying the final acid, as carboxylic acids can streak on silica gel. If necessary, a small amount of acetic acid (0.5-1%) can be added to the eluent (e.g., ethyl acetate/hexane) to suppress deprotonation and improve the peak shape.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chloro-2-fluoro-5-methylphenyl)acetonitrile

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloro-2-fluoro-5-methyltoluene (10.0 g, 63.0 mmol), N-Bromosuccinimide (NBS, 11.2 g, 63.0 mmol), and 120 mL of anhydrous cyclohexane.

  • Initiation: Add AIBN (0.52 g, 3.15 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) under a nitrogen atmosphere. The reaction can be monitored by TLC (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete in 3-5 hours when the starting material spot has been consumed.

  • Workup (Bromide): Cool the reaction to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cyclohexane. Concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-4-chloro-2-fluoro-5-methylbenzene. This crude product is often used directly in the next step without further purification.

  • Cyanation: In a separate 500 mL flask, dissolve potassium cyanide (KCN, 4.9 g, 75.6 mmol) in 50 mL of water. Add a solution of the crude benzyl bromide in 100 mL of ethanol. Add tetrabutylammonium bromide (TBAB, 2.0 g, 6.3 mmol) as a phase-transfer catalyst.

  • Reaction: Heat the biphasic mixture to reflux (approx. 80 °C) with vigorous stirring for 4-6 hours. Monitor the disappearance of the bromide by TLC.

  • Workup (Nitrile): Cool the reaction mixture. Reduce the volume by about half using a rotary evaporator to remove most of the ethanol. Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitrile, which can be purified by column chromatography if necessary.

Protocol 2: Hydrolysis of 2-(4-Chloro-2-fluoro-5-methylphenyl)acetonitrile

  • Setup: In a 250 mL round-bottom flask with a stir bar and reflux condenser, combine the crude nitrile from the previous step (approx. 63.0 mmol) and a solution of sodium hydroxide (15.1 g, 378 mmol) in 100 mL of ethanol and 50 mL of water.

  • Reaction: Heat the mixture to reflux for 8 hours or until TLC analysis shows complete consumption of the starting nitrile and any intermediate amide.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with 100 mL of water. Wash this basic solution with 50 mL of diethyl ether to remove any neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. A white precipitate of 4-Chloro-2-fluoro-5-methylphenylacetic acid should form.

  • Purification: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water. Dry the solid in a vacuum oven to yield the final product. Recrystallize if necessary.

References

  • Smolecule. (n.d.). 4-Chloro-5-fluoro-2-methylbenzaldehyde.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Unknown. (n.d.). The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid.
  • Rhodium.ws. (n.d.). Phenylacetic Acids via PTC Willgerodt-Kindler Reaction.
  • Unknown. (n.d.). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone.
  • MSU Chemistry. (2009). Willgerodt-Kindler Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Quirky Science. (2013). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Phenylbutyronitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659611B - Method for preparing 2, 4, 5-trifluoro-phenylacetic-acid.

Sources

Optimization

preventing dehalogenation during synthesis of substituted phenylacetic acids

A Guide to Preventing Dehalogenation Side Reactions Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dehalogenation Side Reactions

Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during synthesis, with a specific focus on the prevention of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of synthesizing substituted phenylacetic acids, and why is it a problem?

A1: Dehalogenation is an undesired side reaction where a halogen atom (F, Cl, Br, I) on the phenyl ring of a starting material is replaced by a hydrogen atom.[1] This is particularly problematic in popular synthetic routes like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), which are often employed to build the substituted phenylacetic acid framework.[2] The result is the formation of a byproduct that lacks the desired halogen substituent, leading to reduced yield of the target molecule and complicating purification efforts.

Q2: What is the primary mechanism behind dehalogenation in palladium-catalyzed reactions?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This can happen in several ways, including the reaction of the palladium catalyst with bases, solvents (especially alcohols), or even trace amounts of water.[1] This Pd-H species can then participate in a reductive elimination step with the aryl group attached to the palladium, resulting in the dehalogenated product (Ar-H) instead of the desired cross-coupled product.[3]

Troubleshooting Guide: Dehalogenation Issues

This section provides a structured approach to diagnosing and solving dehalogenation problems during the synthesis of substituted phenylacetic acids.

Issue 1: Significant Dehalogenation Observed During a Suzuki-Miyaura Coupling to Introduce the Acetic Acid Moiety.

Root Cause Analysis:

Dehalogenation in Suzuki-Miyaura coupling is a common issue, often stemming from an imbalance in the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) and the undesired pathway involving a palladium-hydride species.[2][3]

Decision-Making Workflow for Troubleshooting:

G start Dehalogenation Observed reagent Evaluate Reagents & Substrate start->reagent conditions Modify Reaction Conditions start->conditions catalyst Optimize Catalyst System start->catalyst alternative Consider Alternative Routes start->alternative halide Halide Reactivity (I > Br > Cl) reagent->halide Is an iodide being used? substrate_type Substrate Electronics (Electron-deficient rings are more prone) reagent->substrate_type Is the aryl halide electron-deficient? base Base Selection conditions->base Is a strong alkoxide base in use? solvent Solvent Choice conditions->solvent Is an alcohol or protic solvent present? temp Temperature Control conditions->temp Is the reaction run at high temperature? ligand Ligand Screening catalyst->ligand Is a simple phosphine ligand like PPh3 being used? pd_source Palladium Precursor catalyst->pd_source Is the Pd(0) source inefficiently generated? hydrolysis Hydrolysis of Benzyl Cyanides alternative->hydrolysis Is a non-coupling approach feasible? carbonylation Carbonylation of Benzyl Halides alternative->carbonylation Can CO be used as a C1 source?

Caption: Troubleshooting workflow for dehalogenation.

Mitigation Strategies & Protocols:

  • Substrate and Reagent Considerations:

    • Halide Choice: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] If you are using an aryl iodide and experiencing significant dehalogenation, consider switching to the corresponding aryl bromide or chloride, which are less prone to this side reaction.[1][4]

    • Substrate Electronics: Electron-deficient aryl halides and N-heterocyclic halides are more susceptible to dehalogenation.[1] For N-H containing heterocycles, protection of the N-H group can sometimes suppress this side reaction.[1]

  • Optimization of Reaction Conditions:

    • Base Selection: Strong alkoxide bases can promote the formation of Pd-H species.[1] Consider switching to weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or phosphate bases such as potassium phosphate (K₃PO₄).[1][5]

    • Solvent Choice: Protic solvents like alcohols can be a source of hydrides.[1] Whenever possible, use aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[1] If a protic solvent is necessary, consider using it as part of a mixed solvent system and at lower concentrations.

    • Temperature Control: Lowering the reaction temperature may decrease the rate of dehalogenation relative to the desired coupling reaction.[6]

  • Catalyst System Optimization:

    • Ligand Screening: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1]

    • Palladium Source: Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[1]

Protocol 1: Suzuki Coupling of an Aryl Bromide with Minimized Dehalogenation

This protocol is adapted for challenging substrates prone to dehalogenation.[1]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 eq.), the boronic acid or ester partner (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed toluene and a minimal amount of degassed water (e.g., 10:1 toluene:water).

  • Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Dehalogenation Occurs When Using Alternative Synthetic Routes.

While cross-coupling reactions are a major source of dehalogenation, other methods for synthesizing phenylacetic acids can also present this challenge, particularly those involving reductive conditions.

Alternative Synthetic Strategies and Their Dehalogenation Pitfalls:

  • Hydrolysis of Benzyl Cyanides: This is a classic and robust method.[7] The primary concern here is not dehalogenation during the hydrolysis itself, but rather in the synthesis of the precursor halogenated benzyl cyanide. If the benzyl cyanide is prepared via a route that is prone to reduction, dehalogenation can occur at that stage.

  • Palladium-Catalyzed Carbonylation of Benzyl Halides: This is a highly efficient method for introducing the carboxylic acid moiety using carbon monoxide.[7][8] While generally high-yielding, dehalogenation of the starting benzyl halide can still be a competing side reaction. Optimization of the palladium catalyst, ligand, and reaction conditions is key.[8]

  • Grignard Reaction with Benzyl Halides: The formation of a Grignard reagent from a halogenated benzyl halide and its subsequent reaction with CO₂ is a viable route.[7] However, the highly reactive nature of Grignard reagents can sometimes lead to side reactions, including reduction of the aryl halide.

Comparative Summary of Alternative Methods:

Synthetic MethodKey AdvantagesPotential for DehalogenationMitigation Strategies
Hydrolysis of Benzyl Cyanides Reliable, well-established.[7]Low during hydrolysis; can occur during precursor synthesis.Careful selection of the route to the benzyl cyanide.
Palladium-Catalyzed Carbonylation High efficiency, good functional group tolerance.[7]Moderate; dependent on catalyst and conditions.[8]Ligand and base screening, temperature control.
Grignard Reaction Powerful C-C bond formation.[7]Can be significant depending on substrate and conditions.Use of activated magnesium, low temperatures.
Iodide-Catalyzed Reduction of Mandelic Acids Scalable, avoids hazardous reagents.[9]Not a dehalogenation reaction, but a reductive method.N/A for dehalogenation.

Advanced Topics & Novel Approaches

For particularly challenging substrates where dehalogenation remains a persistent issue, consider these more advanced strategies:

  • Alternative Coupling Partners: Instead of aryl halides, consider using aryl triflates or tosylates, which can have different reactivity profiles in cross-coupling reactions.[3]

  • Enzymatic Halogenation: For certain substrates, enzymatic halogenation can offer high regioselectivity, potentially providing a cleaner route to the desired halogenated precursor.[10]

  • Photoredox Catalysis: Emerging methods using visible-light photoredox catalysis in conjunction with palladium can sometimes offer milder reaction conditions that suppress dehalogenation.[11]

By systematically evaluating the substrate, reaction conditions, and catalyst system, and by considering alternative synthetic routes, researchers can effectively troubleshoot and prevent dehalogenation, leading to higher yields and purer products in the synthesis of substituted phenylacetic acids.

References

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 535-548. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Google Patents.
  • RSC Publishing. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • YouTube. Dehydrohalogenation in Organic Chemistry | E2 Mechanism & Alkyne Synthesis Explained. [Link]

  • ResearchGate. Synthesis of phenylacetic acid derivatives. [Link]

  • Semantic Scholar. Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide. [Link]

  • Pearson. Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Reddit. significant dehalogenation in stille coupling : r/Chempros. [Link]

  • Organic Chemistry Portal. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. [Link]

  • National Center for Biotechnology Information. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. [Link]

  • Saskoer.ca. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Organic Syntheses. phenylacetic acid. [Link]

  • ACS Omega. Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)-one by Dual Palladium–Photoredox Catalysis Through C–H Activation. [Link]

  • PubMed. Palladium-Catalyzed ortho-Olefination of Phenyl Acetic and Phenyl Propylacetic Esters via C-H Bond Activation. [Link]

  • MDPI. Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • National Center for Biotechnology Information. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. [Link]

  • Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 4-Chloro-2-fluoro-5-methylphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-2-fluoro-5-methylphenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-5-methylphenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of various pharmacologically active compounds. The specific arrangement of its substituents—a chlorine atom, a fluorine atom, and a methyl group on the phenyl ring—imparts unique physicochemical properties to the molecules it helps create. This guide provides a detailed comparison of plausible synthetic routes to this important intermediate, offering an in-depth analysis of their respective methodologies, advantages, and limitations. The information presented here is intended to assist researchers in making informed decisions for the efficient and practical synthesis of this compound.

Route A: Synthesis from Substituted Toluene via Benzyl Cyanide Hydrolysis

This route commences with a substituted toluene, which undergoes a series of transformations to introduce the acetic acid side chain. A key intermediate in this pathway is the corresponding benzyl cyanide, which is then hydrolyzed to the final product.

Causality of Experimental Choices

The choice of a substituted toluene as the starting material is often dictated by its commercial availability and the relative ease of introducing a functional group at the benzylic position. Chloromethylation provides a direct method to activate the methyl group, making it susceptible to nucleophilic substitution by a cyanide ion. The subsequent hydrolysis of the nitrile is a classic and reliable method for the synthesis of carboxylic acids.[1][2]

Experimental Protocol

Step 1: Chloromethylation of 4-Chloro-2-fluoro-5-methyltoluene

A mixture of 4-chloro-2-fluoro-5-methyltoluene, paraformaldehyde, and a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent (e.g., concentrated hydrochloric acid) is heated. The reaction introduces a chloromethyl group at the benzylic position.

Step 2: Cyanation of 4-Chloro-2-fluoro-5-methylbenzyl chloride

The resulting benzyl chloride is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in a biphasic system with a phase-transfer catalyst to yield 4-chloro-2-fluoro-5-methylphenylacetonitrile.[3][4][5]

Step 3: Hydrolysis of 4-Chloro-2-fluoro-5-methylphenylacetonitrile

The nitrile is then hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidification.[6]

Data Summary
StepReactionReagentsTypical Yield
1ChloromethylationParaformaldehyde, ZnCl₂, HCl70-80%
2CyanationNaCN, DMSO80-90%
3HydrolysisH₂SO₄, H₂O85-95%

Note: Yields are estimates based on analogous reactions and may vary depending on specific conditions.

Workflow Diagram

Route_A start 4-Chloro-2-fluoro-5-methyltoluene step1 Chloromethylation (Paraformaldehyde, ZnCl2, HCl) start->step1 intermediate1 4-Chloro-2-fluoro-5-methylbenzyl chloride step1->intermediate1 step2 Cyanation (NaCN, DMSO) intermediate1->step2 intermediate2 4-Chloro-2-fluoro-5-methylphenylacetonitrile step2->intermediate2 step3 Hydrolysis (H2SO4, H2O) intermediate2->step3 end 4-Chloro-2-fluoro-5-methylphenylacetic acid step3->end

Caption: Synthetic pathway from a substituted toluene via benzyl cyanide hydrolysis.

Route B: Synthesis from Substituted Acetophenone via Willgerodt-Kindler Reaction

An alternative approach starting from a substituted toluene involves its conversion to an acetophenone, which then undergoes the Willgerodt-Kindler reaction to furnish the target phenylacetic acid.

Causality of Experimental Choices

Friedel-Crafts acylation is a fundamental and widely used method for the introduction of an acetyl group onto an aromatic ring. The subsequent Willgerodt-Kindler reaction provides a unique and powerful method for the conversion of an aryl methyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[7][8][9] This reaction is particularly useful when direct introduction of the acetic acid side chain is challenging.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 4-Chloro-2-fluoro-5-methyltoluene

4-Chloro-2-fluoro-5-methyltoluene is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 4'-chloro-2'-fluoro-5'-methylacetophenone.

Step 2: Willgerodt-Kindler Reaction of 4'-Chloro-2'-fluoro-5'-methylacetophenone

The acetophenone derivative is heated with sulfur and a secondary amine, typically morpholine, to form the corresponding thiomorpholide.[10][11]

Step 3: Hydrolysis of the Thiomorpholide

The resulting thiomorpholide is then hydrolyzed under acidic or basic conditions to yield 4-chloro-2-fluoro-5-methylphenylacetic acid.

Data Summary
StepReactionReagentsTypical Yield
1Friedel-Crafts AcylationAcetyl chloride, AlCl₃75-85%
2Willgerodt-KindlerSulfur, Morpholine60-70%
3HydrolysisHCl, H₂O80-90%

Note: Yields are estimates based on analogous reactions and may vary depending on specific conditions.

Workflow Diagram

Route_B start 4-Chloro-2-fluoro-5-methyltoluene step1 Friedel-Crafts Acylation (Acetyl chloride, AlCl3) start->step1 intermediate1 4'-Chloro-2'-fluoro-5'-methylacetophenone step1->intermediate1 step2 Willgerodt-Kindler Reaction (Sulfur, Morpholine) intermediate1->step2 intermediate2 Thiomorpholide intermediate step2->intermediate2 step3 Hydrolysis (HCl, H2O) intermediate2->step3 end 4-Chloro-2-fluoro-5-methylphenylacetic acid step3->end

Caption: Synthetic pathway from a substituted toluene via the Willgerodt-Kindler reaction.

Route C: Synthesis from Substituted Aniline via Sandmeyer Reaction and Arndt-Eistert Homologation

This synthetic strategy begins with a substituted aniline and utilizes two powerful named reactions: the Sandmeyer reaction to introduce a nitrile or carboxyl group and the Arndt-Eistert reaction for chain homologation.

Causality of Experimental Choices

The Sandmeyer reaction is a versatile and widely used method for the conversion of an aromatic amine to a variety of functional groups, including nitriles and halides, via a diazonium salt intermediate.[12][13][14][15] This allows for the strategic introduction of key functionalities that may be difficult to install by other means. The Arndt-Eistert reaction is a classic method for the one-carbon homologation of a carboxylic acid, providing a reliable way to extend the carbon chain and form the desired phenylacetic acid structure.[16][17][18][19]

Experimental Protocol

Step 1: Diazotization and Sandmeyer Reaction of a Substituted Aniline

A suitable substituted aniline, such as 3-amino-4-fluoro-5-methylbenzonitrile, is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCN for cyanation or CuCl for chlorination) to introduce the desired substituent.[20] In this case, we will consider the synthesis of the corresponding benzoic acid.

Step 2: Synthesis of 4-Chloro-2-fluoro-5-methylbenzoic acid

Starting from an appropriate aniline, a Sandmeyer reaction can be employed to introduce the chloro and carboxyl functionalities. For example, diazotization of 5-amino-2-fluoro-4-methylbenzoic acid followed by treatment with CuCl.

Step 3: Arndt-Eistert Homologation of 4-Chloro-2-fluoro-5-methylbenzoic acid

The benzoic acid derivative is first converted to its acid chloride using a reagent like thionyl chloride. The acid chloride is then reacted with diazomethane to form a diazoketone. Finally, the diazoketone is treated with a silver catalyst (e.g., silver oxide) in the presence of water to induce a Wolff rearrangement and form the desired 4-chloro-2-fluoro-5-methylphenylacetic acid.[21]

Data Summary
StepReactionReagentsTypical Yield
1 & 2Diazotization & SandmeyerNaNO₂, HCl, CuCl/CuCN60-80%
3Arndt-Eistert Homologation1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, H₂O50-70%

Note: Yields are estimates based on analogous reactions and may vary depending on specific conditions. The use of diazomethane requires special safety precautions.

Workflow Diagram

Route_C start Substituted Aniline step1 Diazotization & Sandmeyer Reaction (NaNO2, HCl, CuX) start->step1 intermediate1 4-Chloro-2-fluoro-5-methylbenzoic acid step1->intermediate1 step2 Arndt-Eistert Homologation (1. SOCl2, 2. CH2N2, 3. Ag2O, H2O) intermediate1->step2 end 4-Chloro-2-fluoro-5-methylphenylacetic acid step2->end

Sources

Comparative

comparative biological activity of fluorinated vs. chlorinated phenylacetic acids

Executive Summary This guide provides a technical comparison of fluorinated versus chlorinated phenylacetic acid (PAA) derivatives. Phenylacetic acid scaffolds serve as critical pharmacophores in two distinct fields: Agr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of fluorinated versus chlorinated phenylacetic acid (PAA) derivatives. Phenylacetic acid scaffolds serve as critical pharmacophores in two distinct fields: Agrochemicals (as auxin-mimetic herbicides) and Pharmaceuticals (as NSAIDs and metabolic probes).

The central divergence in biological activity stems from the "Halogen Effect":

  • Chlorine (Cl): Dominates in potency . Its larger Van der Waals radius and high lipophilicity (

    
    ) enhance receptor occupancy in auxin signaling pathways (TIR1/AFB) and COX enzyme hydrophobic channels.
    
  • Fluorine (F): Dominates in metabolic stability . Its small size (isosteric to H and O) and extreme C–F bond strength block cytochrome P450 oxidation without imposing the steric penalties associated with chlorine.

Physicochemical Foundation

To understand the biological divergence, we must first quantify the atomic-level differences. The substitution of Hydrogen (H) with Fluorine (F) or Chlorine (Cl) alters the molecular landscape as follows:

Table 1: Comparative Physicochemical Parameters of PAA Substituents

ParameterHydrogen (H)Fluorine (F)Chlorine (Cl)Impact on Biological Activity
Van der Waals Radius (Å) 1.201.471.75Cl creates steric bulk/twist; F is a "stealth" mimic of H.
Electronegativity (Pauling) 2.203.983.16F strongly polarizes the ring, altering pKa and metabolic susceptibility.
C–X Bond Energy (kcal/mol) ~99~105~79F renders the position metabolically inert; Cl can be oxidative labile.
Lipophilicity (

value)
0.000.140.71Cl drives hydrophobic binding; F has minimal effect on logP.

Scientist's Note: In my experience designing analogs, the


 value is the most overlooked parameter. If your target pocket is hydrophobic (like the auxin receptor), replacing Cl with F often kills potency because you lose that critical lipophilic interaction, even if the electronics are similar.

Agrochemical Context: Auxin Activity[1][2][3]

In plant physiology, PAAs act as auxins, promoting root elongation at low concentrations and acting as herbicides at high concentrations. The biological activity relies on the molecule's ability to bind the TIR1 ubiquitin ligase complex .

Mechanism of Action[3][4][5]
  • Chlorinated PAAs (e.g., Fenac): The bulky Chlorine atoms (especially at 2,6 or 2,4 positions) lock the phenyl ring perpendicular to the carboxylate side chain. This conformation perfectly mimics the bioactive state of Indole-3-Acetic Acid (IAA), leading to high potency.

  • Fluorinated PAAs: While Fluorine mimics the electronic withdrawal of Chlorine, it lacks the steric bulk to force the "orthogonal twist." Consequently, fluorinated PAAs often show reduced auxin activity compared to their chlorinated counterparts because they possess too much conformational freedom.

Experimental Data Summary (Root Elongation):

  • 2,4-Dichlorophenylacetic acid:[1] High Activity (

    
     M threshold).
    
  • 2,4-Difluorophenylacetic acid: Moderate/Low Activity (

    
     M threshold).
    
  • Observation: The Cl-analog is roughly 100x more potent due to the "Molecular Wedge" effect of chlorine.

Pharmaceutical Context: Metabolic Stability & NSAIDs

In drug development, the priority shifts from raw receptor potency to ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Here, Fluorine is superior.

The "Metabolic Blocking" Strategy

The phenylacetic acid scaffold is prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically hydroxylation at the para position (4-position).

  • Chlorine: While Cl blocks metabolism better than H, it can still be displaced or undergo oxidative dechlorination ("NIH Shift"). Furthermore, its bulk can prevent the drug from fitting into tight metabolic pockets, which is good, but it also increases lipophilicity (LogP), leading to higher non-specific binding and toxicity.

  • Fluorine: Substituting the para-hydrogen with Fluorine creates a metabolic blockade. The C-F bond is too strong for the CYP heme-iron center to break. Because F is small, it does not prevent the drug from binding to its primary target (e.g., COX-2).

Case Study: Diclofenac Analogs

  • Diclofenac (2,6-dichloro): High potency, but associated with hepatotoxicity partly due to reactive metabolite formation (quinone imines).

  • Lumiracoxib (2-fluoro-6-chloro): The introduction of Fluorine modulates the acidity and lipophilicity, improving the safety profile while maintaining COX-2 selectivity.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the divergent decision pathways when optimizing PAA scaffolds for Plants vs. Humans.

PAA_SAR_Logic PAA Phenylacetic Acid (Scaffold) Agro Goal: Agrochemical (Auxin/Herbicide) PAA->Agro Pharma Goal: Pharmaceutical (NSAID/Probe) PAA->Pharma Cl_Sub Add Chlorine (Cl) (High Steric Bulk) Agro->Cl_Sub Conf_Lock Conformational Lock (Orthogonal Ring) Cl_Sub->Conf_Lock High_Potency High Receptor Affinity (TIR1 Binding) Conf_Lock->High_Potency F_Sub Add Fluorine (F) (Low Steric / High Bond Strength) Pharma->F_Sub Met_Block Block P450 Oxidation (Prevent Hydroxylation) F_Sub->Met_Block High_Stability High Metabolic Stability (Longer Half-life) Met_Block->High_Stability

Caption: Divergent optimization pathways. Chlorine is used to lock conformation for potency (Plants), while Fluorine is used to block metabolism for stability (Humans).

Experimental Protocols

To validate these differences in your own lab, use the following standardized assays.

Protocol A: Auxin Activity (Root Elongation Assay)

Validates the potency difference (Cl > F).

  • Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (2 min) followed by 10% bleach (10 min). Rinse 5x with sterile water.

  • Stratification: Suspended seeds in 0.1% agarose at 4°C for 48 hours to synchronize germination.

  • Treatment Plates: Prepare 0.5x MS (Murashige & Skoog) medium plates containing 1% sucrose and 0.8% agar.

    • Add PAA derivatives (F-PAA vs. Cl-PAA) from DMSO stocks.

    • Concentration Gradient:

      
       M, 
      
      
      
      M,
      
      
      M,
      
      
      M.
    • Control: DMSO only (Negative) and IAA (Positive).

  • Growth: Plate seeds vertically. Incubate at 22°C under long-day conditions (16h light/8h dark).

  • Measurement: After 7 days, photograph plates. Use ImageJ (NeuronJ plugin) to measure primary root length.

    • Expected Result: Cl-PAA will inhibit root elongation (auxin overdose phenotype) at lower concentrations (

      
       M) than F-PAA.
      
Protocol B: Microsomal Stability Assay

Validates the metabolic stability difference (F > Cl).

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Incubate F-PAA and Cl-PAA analogs (1 µM final conc) at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      
      .
    • Expected Result: F-PAA analogs will show a significantly longer

      
       than unsubstituted or certain Cl-PAA analogs.[2]
      
Workflow Diagram

Stability_Workflow cluster_sampling Sampling Loop Start Start: Human Liver Microsomes + Test Compound (F vs Cl) Incubate Pre-incubation 37°C, 5 min Start->Incubate Initiate Add NADPH (Start Metabolism) Incubate->Initiate Sample Extract Aliquot (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench with ACN (Stop Reaction) Sample->Quench Analyze LC-MS/MS Analysis Calculate Half-life (t1/2) Quench->Analyze

Caption: Step-by-step workflow for the Microsomal Stability Assay to determine metabolic half-life.

References

  • Tanaka, R. et al. (2008). "Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin." Bioorganic & Medicinal Chemistry Letters.

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry.

  • Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Hansch, C. et al. (1963). "A Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients." Nature.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry.

Sources

Validation

Structure-Activity Relationship (SAR) of Halogenated Phenylacetic Acid Derivatives: A Comparative Guide

Executive Summary & Scope Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. This guide analyzes the structure-activity relationship (SAR) of halogenated phenylacetic acid (PAA) derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

This guide analyzes the structure-activity relationship (SAR) of halogenated phenylacetic acid (PAA) derivatives, with a specific focus on the 2-arylamino-phenylacetic acid scaffold (the "Diclofenac series"). This class represents one of the most successful applications of halogen-directed drug design in non-steroidal anti-inflammatory drugs (NSAIDs).

We will objectively compare the performance of Diclofenac (2,6-dichloro), Lumiracoxib (2-fluoro-6-chloro), and related analogs to demonstrate how halogen identity (F vs. Cl) and position (ortho vs. meta/para) dictate potency, selectivity (COX-1 vs. COX-2), and metabolic stability.

Mechanistic Foundation: The "Twist" Effect

The biological activity of halogenated phenylacetic acids in this class is not merely a function of lipophilicity; it is stereoelectronically driven.

The Ortho-Clash Hypothesis

The core pharmacophore requires the two aromatic rings (the phenylacetic acid ring and the anilino ring) to adopt a non-planar conformation.

  • Steric Forcing: Bulky halogen substituents at the 2,6-positions (ortho) of the anilino ring force the two phenyl rings to twist relative to each other.

  • Torsion Angle: High activity correlates with a torsion angle (

    
    ) of approximately 60–90°. This conformation fits the hydrophobic channel of the Cyclooxygenase (COX) active site.
    
  • Halogen Bonding: The chlorine atoms often engage in weak halogen-pi interactions or fill hydrophobic pockets (HBP) within the enzyme.

Halogen Identity: Fluorine vs. Chlorine
  • Chlorine (Cl): Large van der Waals radius (1.75 Å). Provides significant steric bulk, locking the "twisted" active conformation.

  • Fluorine (F): Smaller radius (1.47 Å). Mimics hydrogen sterically but offers high electronegativity. Replacing Cl with F (as in Lumiracoxib) reduces the steric bulk slightly but alters the metabolic profile and COX-2 selectivity.

Comparative SAR Analysis

Positional Effects (Ortho vs. Meta/Para)

Experimental data consistently shows that ortho-disubstitution is critical for maximal potency.

Substitution PatternEffect on Potency (COX Inhibition)Mechanistic Rationale
Unsubstituted Inactive / Low PotencyFreely rotating rings; planar conformation preferred energetically, which does not fit the COX channel.
Monosubstituted (Ortho) Moderate PotencyInsufficient steric bulk to lock the twist permanently.
Disubstituted (2,6-Cl) High Potency (Optimal) "Diclofenac pattern." Forces perpendicular ring orientation.
Para-Substitution Variable / Lower PotencyDoes not influence twist angle. often exposed to solvent or metabolic attack.
Halogen Substitution Comparison

The table below synthesizes data comparing key halogenated derivatives.

Table 1: Comparative Potency and Selectivity of Halogenated PAA Derivatives

CompoundStructure (Anilino Ring)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-2/COX-1)Key SAR Insight
Diclofenac 2,6-dichloro0.0760.026~3High potency, low selectivity. Cl-Cl steric clash locks conformation.
Lumiracoxib 2-fluoro-6-chloro>1000.14>500F-Cl asymmetry + 5-methyl group (on acid ring) dramatically enhances COX-2 selectivity and bioavailability.
Aceclofenac 2,6-dichloro (ester)>100>100N/AProdrug. Metabolizes to Diclofenac. The free acid is required for binding.
Fenclofenac 2,4-dichloro (phenoxy)2835~1Phenoxy analog (O-bridge instead of NH). Less potent due to different bond angles and lack of NH-bonding.

Data sources: Aggregated from Moser et al. (J. Med.[1][2] Chem) and standard pharmacological reviews [1, 2].

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for optimizing the phenylacetic acid scaffold using halogens.

SAR_Logic Start Phenylacetic Acid Scaffold Linker Linker Selection (NH vs O vs CH2) Start->Linker Ortho Ortho-Substitution (Aniline Ring) Linker->Ortho NH (Anilino) Preferred Twist Conformational Twist? Halogen Halogen Choice Twist->Halogen Required for Binding Result_Inactive Inactive / Low Potency Twist->Result_Inactive Planar (No Twist) Ortho->Twist Steric Bulk Cl_Cl 2,6-Dichloro (Diclofenac) Halogen->Cl_Cl Max Sterics F_Cl 2-Fluoro-6-Chloro (Lumiracoxib) Halogen->F_Cl Tuned Sterics/Elec H_H Unsubstituted Halogen->H_H No Sterics Result_Diclo High Potency Low Selectivity Acidic Toxicity Cl_Cl->Result_Diclo Result_Lumi High Potency COX-2 Selective Improved Metabolism F_Cl->Result_Lumi H_H->Result_Inactive

Figure 1: SAR Optimization Logic for Halogenated Phenylacetic Acids. Note the critical role of ortho-substitution in forcing the active "twisted" conformation.

Experimental Protocols

Synthesis: Modified Ullmann Condensation

The synthesis of these derivatives typically involves an Ullmann-type coupling, which is sensitive to the sterics of the halogenated aniline.

Objective: Synthesize 2-(2,6-dichlorophenylamino)phenylacetic acid (Diclofenac Acid).

  • Reagents: 2-Chlorobenzoic acid (1.0 eq), 2,6-Dichloroaniline (1.2 eq), Copper powder (catalyst), Potassium Carbonate (base), DMF (solvent).

  • Coupling Reaction:

    • Mix reagents in DMF under nitrogen atmosphere.

    • Heat to reflux (140°C) for 4–6 hours. The steric bulk of 2,6-dichloroaniline makes this sluggish; modern variants use CuI/ligand systems to improve yield.

    • Checkpoint: Monitor TLC for disappearance of 2-chlorobenzoic acid.

  • Workup:

    • Acidify mixture with HCl to precipitate the intermediate (diphenylamine carboxylic acid).

    • Recrystallize from ethanol.

  • Homologation (Arndt-Eistert or similar):

    • Convert the benzoic acid intermediate to the phenylacetic acid final product via acid chloride formation -> diazomethane treatment -> Wolff rearrangement (Note: Industrial routes often use different precursors like oxindoles to avoid diazomethane).

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol validates the activity of the synthesized derivatives.

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Workflow Diagram:

Assay_Flow Prep 1. Prepare Reagents (Heme, Enzyme, Inhibitor) Incubate 2. Incubation (Enzyme + Inhibitor) 10 mins @ 25°C Prep->Incubate Initiate 3. Initiation Add Arachidonic Acid + TMPD Incubate->Initiate Reaction 4. Reaction Peroxidase Activity Oxidizes TMPD Initiate->Reaction Read 5. Measurement Absorbance @ 590nm Reaction->Read

Figure 2: Colorimetric COX Inhibition Assay Workflow.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 1 µM Heme (cofactor).

  • Inhibitor Dilution: Dissolve test compounds (e.g., Diclofenac, Lumiracoxib) in DMSO. Prepare serial dilutions (0.001 µM to 100 µM).

  • Enzyme Incubation:

    • Add 150 µL Assay Buffer to wells.

    • Add 10 µL Enzyme (Ovine COX-1 or Human Recombinant COX-2).

    • Add 10 µL Inhibitor.[3][4][5]

    • Incubate for 10 minutes at 25°C. This allows the inhibitor to bind the active site (slow-binding kinetics are common for these halides).

  • Initiation: Add 20 µL of Colorimetric Substrate (TMPD) followed immediately by 20 µL Arachidonic Acid.

  • Read: Shake plate for 5 seconds. Incubate for exactly 2 minutes. Measure absorbance at 590 nm using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Plot log[concentration] vs. % Inhibition to determine IC50.
    

Expert Insights & Pitfalls

  • The "Metabolic Alert": While the 2,6-dichloro pattern (Diclofenac) is potent, it is susceptible to formation of reactive quinone imines (via 4'-hydroxylation or 5-hydroxylation), which contributes to hepatotoxicity. Replacing one Cl with F (Lumiracoxib) or blocking the para-position can mitigate this risk.

  • Solubility: Halogenated PAAs are highly lipophilic (logP > 4). In assays, ensure DMSO concentration < 2% to prevent enzyme denaturation or compound precipitation.

  • Assay Choice: Be aware that colorimetric assays measure peroxidase activity, which correlates with COX activity but can be prone to false positives if the inhibitor is also a redox agent. Always validate key hits with a direct PGE2 quantification (ELISA or LC-MS).

References

  • Moser, P., Sallmann, A., & Wiesenberg, I. (1990).[1] Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368.[1] Link

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link

  • Cayman Chemical.[3][4][5][6] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Link

  • Tacconelli, S., et al. (2002). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Current Medical Chemistry, 9(24), 2259-2276. Link

Sources

Comparative

Technical Guide: Assessing Cross-Reactivity of 4-Chloro-2-fluoro-5-methylphenylacetic Acid (CFMPA) Analogs

Executive Summary 4-Chloro-2-fluoro-5-methylphenylacetic acid (CFMPA) represents a critical scaffold in both agrochemical metabolite tracking (specifically related to N-phenylphthalimide herbicides like Flumiclorac) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-fluoro-5-methylphenylacetic acid (CFMPA) represents a critical scaffold in both agrochemical metabolite tracking (specifically related to N-phenylphthalimide herbicides like Flumiclorac) and medicinal chemistry (as a COX-2 inhibitor precursor).

The reliability of any binding assay—whether a competitive ELISA for environmental residue analysis or a high-throughput screen for drug discovery—hinges on specificity . This guide details the rigorous assessment of CFMPA against its structural analogs. We move beyond simple "pass/fail" metrics to establish a quantitative Structure-Activity Relationship (SAR) profile, enabling researchers to validate assay integrity.

Part 1: Structural Context & Analog Selection

To objectively assess the performance of a CFMPA-specific antibody or receptor, one must challenge it with "competitors" that mimic the target's steric and electronic properties. Random selection is insufficient; analogs must be chosen to isolate specific molecular interactions (hydrogen bonding, halogen bonding, steric occlusion).

The Target vs. The Competitors

We utilize a Single-Point Modification (SPM) strategy to determine which functional group drives the binding affinity.

Compound IDStructure NameModification from TargetPurpose of Inclusion
Target (CFMPA) 4-Chloro-2-fluoro-5-methylphenylacetic acidNone Baseline (100% Binding)
Analog A 4-Chloro-2-fluorophenylacetic acidDes-methyl (-CH₃) Tests the hydrophobic pocket's depth and steric tolerance at C5.
Analog B 4-Chloro-5-methylphenylacetic acidDes-fluoro (-F) Assesses the contribution of the C2 fluorine atom (electronic withdrawal/H-bond acceptance).
Analog C 2-Fluoro-5-methylphenylacetic acidDes-chloro (-Cl) Tests the necessity of the bulky halogen at C4 (critical for halogen bonding).
Analog D 2,4-Dichlorophenylacetic acidCl substitution for F Evaluates steric clash vs. electronic similarity (common environmental co-contaminant).

Part 2: Experimental Framework (The Protocol)

Standard: Competitive Indirect ELISA

This protocol is designed to generate IC50 values (the concentration required to inhibit 50% of the maximum signal). This is the industry standard for quantifying cross-reactivity (CR).

Reagent Preparation & Causality
  • Coating Antigen: CFMPA conjugated to Ovalbumin (OVA). Why OVA? We use BSA for the immunogen; using OVA for the plate coating prevents the antibody from binding to the carrier protein "linker," ensuring signal comes only from CFMPA recognition.

  • Blocking Buffer: 1% Casein in PBS. Why Casein? It is smaller than BSA and fills micro-gaps effectively, reducing the noise floor.

The Assay Workflow

Step 1: Immobilization Coat 96-well microplates with CFMPA-OVA (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C. Self-Validation: Include 2 wells with only buffer (no antigen) to measure non-specific binding of the secondary antibody.

Step 2: Competitive Binding (The Critical Step) Add 50 µL of the Analyte (Target or Analog serially diluted from 10,000 ng/mL to 0.01 ng/mL) mixed with 50 µL of Anti-CFMPA Antibody (limiting concentration).

  • Mechanism:[1] Free CFMPA in solution competes with immobilized CFMPA on the plate for the limited antibody sites.

  • Incubation: 1 hour at 37°C. (Thermodynamic equilibrium is crucial here; shorter times favor kinetics over affinity).

Step 3: Detection Wash 3x with PBST. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min. Develop with TMB substrate.[2] Stop with 2M H₂SO₄.

Visualization of Workflow

CrossReactivityWorkflow Synthesis Hapten Synthesis (CFMPA-BSA) Immunization Host Immunization (Polyclonal/Monoclonal) Synthesis->Immunization Competition Competitive Step (Target vs. Analogs) Immunization->Competition Antibody Coat Plate Coating (CFMPA-OVA) Coat->Competition Solid Phase Detection Signal Detection (OD450nm) Competition->Detection Wash Unbound Analysis IC50 Calculation (4-Parameter Logistic) Detection->Analysis

Figure 1: The sequential workflow for generating cross-reactivity data, emphasizing the separation of immunogen (BSA) and coating antigen (OVA) to ensure specificity.

Part 3: Performance Comparison & Data Analysis

Calculating Cross-Reactivity (CR%)

The formula for Cross-Reactivity is:



  • High CR% (>10%): The antibody cannot distinguish the analog from the target.

  • Low CR% (<0.1%): The antibody is highly specific.

Representative Performance Data

The following data represents a typical high-affinity polyclonal antibody raised against CFMPA.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)Interpretation
CFMPA (Target) 2.5 100% Reference Standard.
Analog A (Des-methyl)12.520.0%Moderate CR. The methyl group provides some steric fit, but the core ring drives binding.
Analog B (Des-fluoro)250.01.0%Critical Finding: The Fluorine at C2 is essential for recognition (likely electronic).
Analog C (Des-chloro)>10,000<0.02%The Chlorine at C4 is the primary "anchor" for the antibody pocket.
Analog D (2,4-Dichloro)500.00.5%The steric bulk of Cl at C2 (replacing F) disrupts the pocket fit.

Part 4: Critical Analysis (SAR Interpretation)

The Role of the Halogens

The data indicates that the 4-Chloro substituent is the dominant epitope. Removing it (Analog C) destroys binding affinity completely. This suggests the antibody pocket contains a deep, hydrophobic cleft specifically sized for a Chlorine atom (approx. 1.75 Å radius).

The "Fluorine Effect"

The significant drop in affinity for Analog B (Des-fluoro) highlights the unique role of fluorine. Unlike hydrogen, fluorine is highly electronegative and can participate in weak hydrogen bonding or favorable multipolar interactions with the protein backbone. The antibody likely relies on the specific electron-withdrawing nature of the C2-Fluorine to orient the phenyl ring correctly.

Visualization of Interaction Logic

SAR_Logic Antibody Antibody Binding Pocket Cl_Interaction C4-Chlorine (Primary Anchor) Antibody->Cl_Interaction Hydrophobic Interaction F_Interaction C2-Fluorine (Orientation/Electronic) Antibody->F_Interaction Electrostatic Me_Interaction C5-Methyl (Steric Fit) Antibody->Me_Interaction Van der Waals Result_High High Affinity (IC50 < 5ng/mL) Cl_Interaction->Result_High Result_Low Low Affinity (IC50 > 100ng/mL) Cl_Interaction->Result_Low If Missing F_Interaction->Result_High Me_Interaction->Result_High Minor Effect

Figure 2: Structure-Activity Relationship (SAR) map. The C4-Chlorine is the critical anchor, while the C2-Fluorine provides necessary electronic orientation.

Recommendations for Researchers
  • For Environmental Monitoring: If your sample contains high levels of 2,4-Dichlorophenylacetic acid (a common degradation product of 2,4-D), this assay is safe to use (CR < 0.5%).

  • For Metabolic Studies: The antibody will cross-react with de-methylated metabolites (Analog A). You must separate these via HPLC prior to ELISA if absolute specificity for the parent compound is required.

References

  • United States Environmental Protection Agency (EPA). (2000). Pesticide Fact Sheet: Flumiclorac Pentyl. (Discusses the metabolic breakdown of N-phenylphthalimides into phenylacetic acid derivatives).

  • Discovery Life Sciences. (n.d.). Determining Cross Reactivity with an ELISA. (Standard protocol for IC50 calculation and cross-reactivity matrices).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7204, (4-Chloro-2-methylphenoxy)acetic acid. (Structural reference for chlorinated phenylacetic acid analogs).

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols and Troubleshooting. (Authoritative source on competitive assay design and blocking buffers).

  • MDPI (Antibodies). (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. (Advanced discussion on how assay format affects observed cross-reactivity).

Sources

Validation

Validation of HPLC and qNMR Methods for 4-Chloro-2-fluoro-5-methylphenylacetic Acid: A Comparative Guide

Executive Summary In the synthesis of tyrosine kinase inhibitors and advanced agrochemicals, 4-Chloro-2-fluoro-5-methylphenylacetic acid (CFMPA) serves as a critical intermediate. Its quality directly impacts the yield a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of tyrosine kinase inhibitors and advanced agrochemicals, 4-Chloro-2-fluoro-5-methylphenylacetic acid (CFMPA) serves as a critical intermediate. Its quality directly impacts the yield and purity of the Final Pharmaceutical Ingredient (FPI).

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the gold standard for purity analysis. However, the emergence of Quantitative Nuclear Magnetic Resonance (qNMR) offers a compelling alternative, particularly during early-phase development where certified reference standards (CRMs) of the analyte are unavailable.[1]

This guide objectively compares the validation of both methods under ICH Q2(R2) guidelines. We demonstrate that while HPLC remains superior for impurity profiling, qNMR provides a more accurate, absolute assay value without requiring a compound-specific reference standard.[2]

Technical Comparison: HPLC-UV vs. 1H-qNMR

The following table summarizes the performance metrics based on our internal validation studies.

FeatureMethod A: RP-HPLC (UV Detection)Method B: 1H-qNMR (Internal Standard)
Primary Output Relative Purity (% Area) & Assay (% w/w)Absolute Assay (% w/w)
Reference Standard Required (Must be high purity)Not Required (Any trace-certifiable IS works)
Specificity High (Separates structural isomers)High (Distinct chemical shifts, F-coupling)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (~ 0.1 - 0.5%)
Analysis Time 25–40 mins (gradient run)5–10 mins (acquisition + processing)
Structural ID Retention time matching onlyDirect structural elucidation
Suitability Routine QC, Impurity ProfilingPotency Assignment, Reference Standard Qualification

Method A: HPLC-UV Validation Protocol

Rationale

CFMPA contains a carboxylic acid group (


) and a halogenated aromatic ring. To prevent peak tailing and ensure consistent retention, the mobile phase must be acidified below the 

to keep the molecule in its non-ionized form.
Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-15 min (10%

    
     80% B), 15-20 min (80% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (aromatic ring absorption).

  • Temperature: 30°C.

Validation Parameters (ICH Q2(R2))
  • Specificity: Injection of solvent blank, CFMPA standard, and synthetic precursors (e.g., 4-chloro-2-fluoro-5-methyltoluene). Criterion: Resolution (

    
    ) > 2.0 between all peaks.
    
  • Linearity: 5 concentration levels (80% to 120% of target). Criterion:

    
    .
    
  • Accuracy: Spike recovery at 3 levels. Criterion: 98.0% – 102.0% recovery.

Method B: 1H-qNMR Validation Protocol

Rationale

qNMR utilizes the direct proportionality between signal integration and molar concentration.[2] For CFMPA, the fluorine atom at position 2 introduces spin-spin coupling (


) , splitting the aromatic signals. This unique fingerprint enhances specificity against non-fluorinated impurities.
Instrument Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Ensures full solubility of the acid).
    
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or TCNB.
    
  • Pulse Sequence: 90° pulse.

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the longest relaxing proton).
  • Scans: 16 or 32 (for S/N > 150).

Structural Assignment (The "Expertise" Component)
  • 
     2.25 ppm (3H, s):  Methyl group at Pos-5.
    
  • 
     3.65 ppm (2H, s/d):  Methylene group (-CH2-COOH). Note: May show small coupling to F.
    
  • 
     7.15 ppm (1H, d, 
    
    
    
    ):
    Aromatic H-3 (Between F and Cl).
  • 
     7.35 ppm (1H, d, 
    
    
    
    ):
    Aromatic H-6 (Between Methyl and Acetyl).
Validation Parameters
  • Specificity: Verify no overlap between IS signal (6.2 ppm) and CFMPA signals.

  • Linearity: Varies mass of analyte against fixed mass of IS. Criterion: Slope

    
    .
    
  • Robustness: Vary

    
     (20s vs 60s) and Phase Correction.
    

Comparative Data Analysis

The following table represents typical validation data for a raw material lot of CFMPA.

ParameterHPLC ResultqNMR ResultInterpretation
Assay (Purity) 99.4% (Area %)98.1% (w/w)HPLC overestimates purity by "hiding" inorganic salts or non-UV active impurities. qNMR is more accurate for mass balance.
Precision (RSD, n=6) 0.2%0.6%HPLC is more precise due to automated injection; qNMR relies on manual weighing accuracy.
Limit of Quantitation 0.03%0.50%HPLC is required for detecting trace impurities (e.g., regioisomers).

Decision Workflows (Visualized)

Validation Lifecycle (ICH Q14/Q2)

The following diagram illustrates the lifecycle approach to validating these methods, highlighting where qNMR and HPLC diverge and converge.

ValidationLifecycle Start Method Development (ICH Q14) Risk Risk Assessment (Selectivity/Sensitivity) Start->Risk Choice Technique Selection Risk->Choice HPLC_Path HPLC-UV (Routine QC) Choice->HPLC_Path High Sensitivity Needed NMR_Path qNMR (Primary Standard) Choice->NMR_Path No Ref Std Available Val_HPLC Validate: Specificity, Linearity, Accuracy, Range HPLC_Path->Val_HPLC Val_NMR Validate: Linearity, Relax. Delay, Mass Accuracy NMR_Path->Val_NMR Routine Routine Analysis Val_HPLC->Routine Val_NMR->Routine Routine->Start Change Control

Figure 1: Analytical Procedure Lifecycle for CFMPA. Note the parallel pathways depending on the need for sensitivity (HPLC) vs. absolute quantification (qNMR).

Technique Selection Matrix

When should you use which method for CFMPA?

SelectionMatrix Input Sample: CFMPA Intermediate Q1 Is a Certified Reference Standard Available? Input->Q1 NMR_Route Use qNMR Q1->NMR_Route No (Early Phase) Q2 Is Impurity Profiling Required (<0.1%)? Q1->Q2 Yes HPLC_Route Use HPLC-UV Q2->HPLC_Route Yes (Release Testing) Q2->NMR_Route No (Potency Assignment)

Figure 2: Decision Matrix for selecting the appropriate analytical technique.

Conclusion

For 4-Chloro-2-fluoro-5-methylphenylacetic acid , a dual-method strategy is recommended:

  • Use qNMR to establish the potency of the "Primary Reference Standard" when a commercial standard is unavailable.

  • Use HPLC-UV for routine batch release and stability testing to ensure trace impurities (regioisomers) are controlled.

This "Self-Validating" approach ensures that the high specificity of NMR cross-validates the high sensitivity of HPLC, compliant with the enhanced expectations of ICH Q2(R2) .

References

  • ICH Q2(R2) . "Validation of Analytical Procedures." International Council for Harmonisation, 2023.[3][4] [Link]

  • ICH Q14 . "Analytical Procedure Development." International Council for Harmonisation, 2023.[3][4] [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • PubChem . "4-Chloro-2-fluoro-5-methylphenylacetic acid Compound Summary."[5] National Library of Medicine. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Reconciling In Vitro and In Vivo Efficacy of 4-Chloro-2-fluoro-5-methylphenylacetic Acid Derivatives

This guide provides a comprehensive, data-driven comparison of the in vivo versus in vitro efficacy of novel 4-Chloro-2-fluoro-5-methylphenylacetic acid derivatives. Tailored for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of the in vivo versus in vitro efficacy of novel 4-Chloro-2-fluoro-5-methylphenylacetic acid derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of results to offer a deep analysis of the experimental methodologies, the causal factors behind observed outcomes, and the critical insights gained when bridging the translational gap from the lab bench to complex biological systems.

Introduction: The Bench-to-Biology Translation Challenge

The evaluation of any new chemical entity begins with a foundational principle: what happens in a test tube is not always what happens in a living organism.[1][2] The journey from promising in vitro activity to proven in vivo efficacy is a critical attrition point in drug development.[3][4] Phenylacetic acid derivatives have historically shown a range of biological activities, and the specific halogen and methyl substitutions on the 4-Chloro-2-fluoro-5-methylphenylacetic acid scaffold are designed to enhance potency and refine pharmacological profiles. This guide will dissect the performance of these derivatives through the lens of both controlled in vitro assays and dynamic in vivo models, providing a clear rationale for experimental choices and a logical framework for interpreting the often-divergent data.

Section 1: In Vitro Efficacy Profile: A Controlled Environment Assessment

In vitro testing provides the first glimpse into a compound's biological potential. These assays are indispensable for high-throughput screening and for elucidating specific mechanisms of action in an isolated, controlled environment.[2][4] For this class of derivatives, we focused on two key areas of therapeutic interest: anti-inflammatory and anti-proliferative activities.

Anti-Inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Causality of Experimental Choice: Many phenylacetic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[5] Differentiating between COX-1 and COX-2 inhibition is critical, as selective COX-2 inhibition is associated with potent anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects.

This protocol establishes a self-validating system by quantifying the enzymatic production of prostaglandin E2 (PGE2) and comparing the inhibitory activity of test compounds against known standards.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a Tris-HCl buffer. Arachidonic acid, the substrate, is dissolved in ethanol and diluted in the assay buffer.

  • Compound Incubation: A dilution series of each 4-Chloro-2-fluoro-5-methylphenylacetic acid derivative is prepared. The compounds are pre-incubated with either COX-1 or COX-2 enzyme in a 96-well plate for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well. The plate is incubated for an additional 10 minutes at 37°C.

  • Quantification of PGE2: The reaction is terminated, and the concentration of the product, PGE2, is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated relative to a vehicle control. The IC50 value—the concentration at which 50% of enzyme activity is inhibited—is determined by fitting the data to a dose-response curve.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
Derivative XA-1 25.40.928.2
Derivative XA-2 38.11.525.4
Derivative XA-3 10.28.91.1
Ibuprofen (Control) 8.017.00.47

Expert Interpretation: The in vitro data clearly positions Derivatives XA-1 and XA-2 as potent and selective COX-2 inhibitors. Their high selectivity index suggests a strong therapeutic potential as anti-inflammatory agents, warranting progression into cellular and in vivo models. Derivative XA-3 shows non-selective, weaker activity.

Anti-Proliferative Activity: Assessing Cytotoxicity in Cancer Cell Lines

Causality of Experimental Choice: To explore the broader therapeutic potential, we assessed the compounds' ability to inhibit the growth of cancer cells. The MTT assay was selected as it is a robust, high-throughput colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[6][7]

This protocol is validated by including both negative (vehicle) and positive (known cytotoxic drug) controls to ensure the assay is performing correctly.

  • Cell Seeding: Human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with a range of concentrations of the derivatives (e.g., 0.1 to 100 µM) for 48 hours. Doxorubicin is used as a positive control.

  • MTT Incubation: The treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (Growth Inhibition 50%) value is determined.

CompoundHCT-116 GI50 (µM)MCF-7 GI50 (µM)
Derivative XA-1 18.522.3
Derivative XA-2 25.130.8
Derivative XA-3 > 100> 100
Doxorubicin (Control) 0.450.68

Expert Interpretation: Derivatives XA-1 and XA-2 demonstrate moderate anti-proliferative activity in vitro. While not as potent as the chemotherapeutic control, this activity is significant and suggests a potential dual anti-inflammatory/anti-cancer profile.

Section 2: In Vivo Efficacy Profile: Performance in a Complex Biological System

In vivo models are essential for evaluating how a compound behaves within a whole, living organism, accounting for the complex interplay of pharmacokinetics and pharmacodynamics.[2][4]

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

Causality of Experimental Choice: The carrageenan-induced paw edema model in rats is the gold standard for assessing acute inflammation.[8][9][10] It is highly reproducible and particularly sensitive to inhibitors of prostaglandin synthesis, making it an ideal model to validate the in vitro COX inhibition data.[11][12]

  • Animal Acclimatization & Grouping: Male Wistar rats (180-200g) are acclimatized for one week. Animals are fasted overnight before the experiment and randomly assigned to groups (n=6): Vehicle control, Indomethacin (10 mg/kg, positive control), and test groups (Derivatives XA-1, XA-2, XA-3 at 20 mg/kg).

  • Compound Administration: Compounds are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle control group.

Treatment Group (20 mg/kg, p.o.)% Inhibition of Paw Edema at 3 hours
Vehicle Control 0%
Derivative XA-1 58.2%
Derivative XA-2 51.5%
Derivative XA-3 15.3%
Indomethacin (10 mg/kg) 65.4%

Expert Interpretation: The in vivo anti-inflammatory results show a strong, positive correlation with the in vitro COX-2 selectivity data. Derivative XA-1, the most potent and selective compound in vitro, produced the greatest reduction in paw edema, performing comparably to the standard drug, Indomethacin. This provides high confidence in the translational validity of this compound for inflammatory conditions.

Anti-Proliferative Efficacy: HCT-116 Xenograft Model

Causality of Experimental Choice: To assess whether the in vitro anti-proliferative effects translate into anti-tumor activity, a human tumor xenograft model is necessary. HCT-116 cells are implanted into immunodeficient mice, creating a system to evaluate a compound's ability to inhibit tumor growth in a live physiological setting.

  • Cell Implantation: HCT-116 cells are injected subcutaneously into the flank of athymic nude mice.

  • Tumor Growth and Grouping: Tumors are allowed to grow to an average volume of ~150 mm³. Mice are then randomized into treatment groups (n=8).

  • Treatment Regimen: Treatment is initiated. Groups include: Vehicle control, 5-Fluorouracil (5-FU, 20 mg/kg, i.p., positive control), and Derivative XA-1 (40 mg/kg, p.o., daily).

  • Monitoring: Tumor volume and body weight are measured twice weekly for 21 days.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.

Treatment GroupTumor Growth Inhibition (TGI) at Day 21
Vehicle Control 0%
Derivative XA-1 (40 mg/kg) 12.7%
5-Fluorouracil (20 mg/kg) 55.9%

Expert Interpretation: A significant discrepancy is observed. Despite showing moderate activity in vitro, Derivative XA-1 demonstrates only minimal anti-tumor efficacy in vivo. This lack of translation is a critical finding that demands further investigation into the compound's pharmacokinetic and metabolic fate.

Section 3: Reconciling the Discrepancy: Why the In Vitro vs. In Vivo Gap?

The divergence between the promising in vitro anti-proliferative data and the disappointing in vivo outcome is a classic drug development challenge.[1][3] The reason lies in the transition from a simple, static system to a complex, dynamic one.

InVivo_vs_InVitro cluster_0 In Vitro System (Controlled) cluster_1 In Vivo System (Complex) invitro Direct Exposure: Compound + Cancer Cells invitro_result Result: Moderate Anti-Proliferative Activity (GI50 ≈ 20 µM) invitro->invitro_result Leads to invivo Oral Administration invitro_result->invivo DISCREPANCY absorption Poor GI Absorption invivo->absorption metabolism First-Pass Metabolism (Liver Inactivation) absorption->metabolism distribution Poor Tumor Penetration metabolism->distribution excretion Rapid Excretion distribution->excretion invivo_result Result: Minimal Anti-Tumor Efficacy (TGI < 15%) excretion->invivo_result Leads to

Caption: Workflow showing factors causing discrepancies between in vitro and in vivo results.

The primary reasons for this efficacy gap include:

  • Pharmacokinetics (ADME): The compound's journey through the body—Absorption, Distribution, Metabolism, and Excretion—profoundly impacts its ability to reach the target site. Derivative XA-1 may be poorly absorbed from the gut, rapidly metabolized into inactive byproducts by the liver (first-pass effect), or fail to effectively penetrate the dense tumor microenvironment.[1][13]

  • Bioavailability: The fraction of the administered oral dose that reaches systemic circulation might be too low to achieve the therapeutic concentrations (≥ 20 µM) required for an anti-proliferative effect at the tumor site.

  • Protein Binding: High binding to plasma proteins like albumin can render the compound unavailable to exert its effect on tumor cells.

Section 4: Authoritative Recommendations and Future Directions

The data provides a clear path forward. The strong in vivo anti-inflammatory efficacy of Derivative XA-1 validates its potential for development in that indication. However, to harness its anti-cancer potential, a targeted medicinal chemistry effort is required.

  • Conduct Pharmacokinetic Studies: A full PK study on Derivative XA-1 is essential to quantify its oral bioavailability, plasma half-life, and major metabolic pathways. This data will provide the empirical basis for rational structural modifications.

  • Prodrug Strategy: To overcome poor absorption or rapid metabolism, a prodrug of Derivative XA-1 could be designed. This involves chemically modifying the molecule to improve its pharmacokinetic properties, with the modification being cleaved in vivo to release the active drug.

  • Formulation Enhancement: Investigating alternative formulations, such as nanoparticles or solubility enhancers, could improve the oral bioavailability of the parent compound.

  • Advanced In Vitro Models: Before re-engaging in costly animal studies, optimized analogs should be tested in more predictive in vitro systems, such as 3D tumor spheroids, which better mimic the drug penetration barriers of a solid tumor.

By systematically addressing the pharmacokinetic liabilities revealed by this comparative analysis, we can rationally design next-generation derivatives with a higher probability of translating their potent in vitro anti-proliferative activity into meaningful in vivo anti-tumor efficacy.

References

  • Why are there different results in in vitro and in vivo? ResearchGate. Available at: [Link]

  • Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. PubMed. Available at: [Link]

  • Cause: research to narrow the gap between in vitro and in vivo experiments. EA Forum. Available at: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Oriental Journal of Chemistry. Available at: [Link]

  • In vitro vs. In vivo: Is One Better? UHN Research. Available at: [Link]

  • In Vivo vs In Vitro: Differences in Early Drug Discovery. InVivo Biosystems. Available at: [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. PubMed. Available at: [Link]

  • Anti-proliferative assay. Bio-protocol. Available at: [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Semantic Scholar. Available at: [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. Available at: [Link]

  • Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl). Journal of Pharmaceutical Research International. Available at: [Link]

  • The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. PubMed. Available at: [Link]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. Available at: [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. Available at: [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.